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  • Product: 4-Nitrobiphenyl-3-carboxylic acid
  • CAS: 1214380-92-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4'-Nitro[1,1'-biphenyl]-3-carboxylic Acid

Technical Guide for Research & Development Executive Summary 4'-Nitro[1,1'-biphenyl]-3-carboxylic acid (CAS 729-01-1 ) is a critical biaryl scaffold used primarily in medicinal chemistry as an intermediate for thrombopoi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

4'-Nitro[1,1'-biphenyl]-3-carboxylic acid (CAS 729-01-1 ) is a critical biaryl scaffold used primarily in medicinal chemistry as an intermediate for thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and antimicrobial agents. Often referred to in commercial catalogs simply as "4-Nitrobiphenyl-3-carboxylic acid," this molecule features a biphenyl core with a carboxylic acid at the meta position of one ring and a nitro group at the para position of the distal ring.

This guide provides a comprehensive physicochemical profile, synthesis protocols, and handling standards designed for researchers optimizing lead compounds or developing scale-up processes.

Chemical Identity & Structural Analysis

Precise structural identification is paramount due to the potential for regioisomer confusion (e.g., with 4-nitro-3-biphenylcarboxylic acid where substituents are on the same ring). The commercially relevant isomer is the 4'-nitro derivative.[1]

ParameterSpecification
IUPAC Name 4'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Common Name 3-(4-Nitrophenyl)benzoic acid
CAS Registry Number 729-01-1
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.22 g/mol
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[O-]
InChI Key ZWQRSJSVYWEXHN-UHFFFAOYSA-N
Structural Features [2][3][4][5][6] • Biphenyl Core: Provides rigidity and hydrophobic bulk.• Carboxylic Acid (C-3): H-bond donor/acceptor; ionizable center.• Nitro Group (C-4'): Strong electron-withdrawing group (EWG); metabolic handle (reducible to amine).

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of this intermediate is essential for formulation and assay development.

Solid-State Properties
  • Appearance: Off-white to tan crystalline powder.

  • Melting Point: High melting point range, typically >210°C (predicted based on structural analogs like biphenyl-4-carboxylic acid, MP ~225°C). The rigidity of the biphenyl system combined with intermolecular hydrogen bonding of the carboxylic acid dimer stabilizes the crystal lattice.

  • Polymorphism: Potential exists due to the rotational freedom around the C1-C1' bond, though the energy barrier is low.

Solution Properties & Ionization
  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL) at neutral/acidic pH due to the lipophilic biphenyl core.

    • Organic Solvents: Soluble in DMSO (> 50 mg/mL), DMF, and hot Ethanol.

    • Aqueous Base: Soluble in 0.1 M NaOH or Na₂CO₃ (forming the carboxylate salt).

  • Acid Dissociation Constant (pKa):

    • Predicted pKa: ~3.9 – 4.1

    • Mechanistic Insight: The pKa is slightly lower than benzoic acid (4.20). The 4-nitrophenyl group at the meta position acts as an electron-withdrawing substituent (Hammett

      
       for phenyl, enhanced by the nitro group), stabilizing the carboxylate anion via inductive effects.
      
Lipophilicity
  • LogP (Octanol/Water): 3.4 ± 0.2 (Predicted).

  • LogD (pH 7.4): ~0.5 – 1.0 (Significantly lower due to ionization of the carboxylic acid).

  • Implication: At physiological pH, the molecule exists primarily as a mono-anion, improving aqueous solubility compared to its neutral form, but membrane permeability may be passive-limited.

Synthesis & Purification Protocols

The most robust synthesis route utilizes the Suzuki-Miyaura cross-coupling reaction. This method offers high regio-fidelity compared to direct nitration of biphenyl-3-carboxylic acid, which yields complex isomeric mixtures.

Experimental Workflow (Suzuki Coupling)

Reaction: 3-Carboxybenzeneboronic acid + 1-Bromo-4-nitrobenzene


 Product
Protocol Steps:
  • Reagent Loading: In a round-bottom flask, charge 1-Bromo-4-nitrobenzene (1.0 eq), 3-Carboxybenzeneboronic acid (1.1 eq), and Potassium Carbonate (3.0 eq).

  • Solvent System: Add a mixture of Toluene/Ethanol/Water (4:4:1 ratio). Why? This biphasic system ensures solubility of both the organic halides and the inorganic base.

  • Degassing: Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (1-3 mol%).

  • Reflux: Heat to reflux (~80-90°C) for 12–24 hours under inert atmosphere.

  • Workup (Acid-Base Purification):

    • Cool reaction to room temperature.[1]

    • Filtration: Remove insoluble palladium residues.

    • Extraction: Dilute with water. Wash with Ethyl Acetate (removes unreacted bromide and non-acidic impurities). Discard organic layer.

    • Precipitation: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a solid.

    • Isolation: Filter the solid, wash with water, and dry under vacuum.

Visualization: Synthesis Logic

SuzukiSynthesis Start Reagents: 1-Bromo-4-nitrobenzene 3-Carboxybenzeneboronic acid Reaction Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O Reflux 12-24h Start->Reaction Extraction Alkaline Extraction (Product in Aqueous Phase) Reaction->Extraction Wash Org. Wash (EtOAc) Remove non-acidic impurities Extraction->Wash Remove Org. Layer Acidification Acidify to pH 2 (HCl) Precipitate Product Extraction->Acidification Aqueous Layer Final Pure 4'-Nitro[1,1'-biphenyl]-3-carboxylic acid Acidification->Final Filter & Dry

Caption: Logical flow for the regioselective synthesis and purification of CAS 729-01-1 via Suzuki coupling.

Analytical Characterization

Validation of the structure requires confirming the presence of both the carboxylic acid and the nitro group, as well as the biphenyl connectivity.

Proton NMR (¹H NMR) - DMSO-d₆
  • 
     13.20 ppm (1H, bs):  Carboxylic acid -OH (Exchangeable).
    
  • 
     8.36 – 8.29 ppm (3H, m):  Overlapping signals from the aromatic ring protons adjacent to the nitro group (AA'BB' system part) and the proton ortho to the carboxylic acid (C-2).
    
  • 
     8.07 – 8.01 ppm (4H, m):  Remaining aromatic protons.
    
  • 
     7.69 ppm (1H, d):  Proton at C-6 position (coupling with C-5).
    
  • Interpretation: The downfield shift of the protons ortho to the nitro group (~8.3 ppm) is characteristic of electron-deficient aromatic rings.

Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-):

    • [M-H]⁻: m/z 242.05. (Dominant peak due to carboxylic acid deprotonation).

  • Positive Mode (ESI+):

    • [M+H]⁺: m/z 244.06.

    • Fragment 198 m/z: Loss of -COOH group (decarboxylation).

Applications in Drug Development

This molecule serves as a versatile "Building Block" in medicinal chemistry.

  • TPO Receptor Agonists: The biphenyl-carboxylic acid scaffold mimics the acidic pharmacophore found in thrombopoietin mimetics (e.g., Eltrombopag precursors). The acid group often chelates metal ions (Zn²⁺) in the receptor active site.

  • Antibacterial Agents: 4'-substituted biphenyl-3-carboxylic acids have shown efficacy against Gram-positive bacteria by inhibiting bacterial cell division proteins (e.g., FtsZ inhibitors).

  • Reduction Precursor: The nitro group is readily reduced (Fe/HCl or H₂/Pd) to an amine, allowing for further derivatization (amide coupling, urea formation) to expand SAR (Structure-Activity Relationship) libraries.

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (gloves, goggles). Avoid dust formation.[7]

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

References

  • PubChem. 4'-Nitrobiphenyl-3-carboxylic acid (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedure for Suzuki Coupling (Adapted). Org. Synth. 2007, 84, 137. Available at: [Link]

  • Google Patents.Inhibitors of Protein Isoprenyl Transferases (WO1998050029A1). (Describes synthesis and use of the intermediate).

Sources

Exploratory

4-Nitrobiphenyl-3-carboxylic acid CAS number 729-01-1

An In-depth Technical Guide to 4-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1) For Researchers, Scientists, and Drug Development Professionals Abstract 4-Nitrobiphenyl-3-carboxylic acid, identified by CAS number 729-01-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobiphenyl-3-carboxylic acid, identified by CAS number 729-01-1, is a bifunctional organic compound featuring a biphenyl backbone substituted with both a nitro group and a carboxylic acid. This unique arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the versatile reactivity of the carboxylic acid moiety allow for its application as a foundational building block in the development of complex molecules, including novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications in research and development, and essential safety information.

Compound Profile and Physicochemical Properties

4-Nitrobiphenyl-3-carboxylic acid is a niche yet significant chemical intermediate. Its structure lends itself to a variety of chemical modifications, making it a strategic component in multi-step synthetic pathways.

Table 1: Compound Identifiers and Properties

PropertyValueReference(s)
CAS Number 729-01-1[1]
IUPAC Name 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid[1]
Molecular Formula C₁₃H₉NO₄[1][2]
Molecular Weight 243.21 g/mol [1][2]
Synonyms 3-(4-Nitrophenyl)benzoic acid, 4'-Nitro-3-biphenylcarboxylic acid[1][2]
Storage Sealed in dry, Room Temperature[1]

Synthesis and Purification

The most common and efficient synthesis of 4-Nitrobiphenyl-3-carboxylic acid is achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction offers high yields and specificity, making it a preferred method in academic and industrial laboratories.

Suzuki Coupling Synthesis Protocol

This protocol describes the synthesis from 1-Bromo-4-nitrobenzene and 3-carboxybenzeneboronic acid.[3]

Materials:

  • 1-Bromo-4-nitrobenzene

  • 3-Carboxybenzeneboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Dichloromethane

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable flask, dissolve 1-Bromo-4-nitrobenzene (1.0 equiv.) and 3-carboxybenzeneboronic acid (1.1 equiv.) in a solvent mixture of toluene, ethanol, and water.

  • Base Addition: Add potassium carbonate (3.0 equiv.) to the mixture.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reflux: Heat the mixture at reflux for approximately 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and extract with water (3x).

  • Purification: Combine the aqueous extracts and wash with dichloromethane (3x).

  • Precipitation: Acidify the aqueous fraction to a pH of 1-2 using concentrated hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the resulting off-white precipitate by filtration and dry it under a vacuum to yield 4-Nitrobiphenyl-3-carboxylic acid as a solid. A yield of 100% has been reported for this procedure.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Suzuki coupling synthesis of 4-Nitrobiphenyl-3-carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification Reactants 1-Bromo-4-nitrobenzene 3-Carboxybenzeneboronic acid Setup Combine Reactants, Base, Solvents Reactants->Setup Catalyst Pd(PPh₃)₄ Catalyst->Setup Base K₂CO₃ Base->Setup Solvents Toluene / Ethanol / H₂O Solvents->Setup Reflux Heat at Reflux (48 hours) Setup->Reflux Extraction Ethyl Acetate / Water Extraction Reflux->Extraction Acidification Acidify Aqueous Layer (HCl) Extraction->Acidification Isolation Filter & Dry Product Acidification->Isolation Product 4-Nitrobiphenyl-3- carboxylic acid Isolation->Product

Caption: Suzuki Coupling Workflow for Synthesis.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized 4-Nitrobiphenyl-3-carboxylic acid requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For 4-Nitrobiphenyl-3-carboxylic acid (in d6-DMSO), the expected signals are: a broad singlet for the carboxylic acid proton around 13.20 ppm, and multiple signals in the aromatic region (7.6-8.4 ppm) corresponding to the protons on the two phenyl rings.[3] The distinct splitting patterns and integrations of these aromatic signals are key to confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carboxyl carbon is highly deshielded and typically appears in the 165-185 ppm range.[4][5] Aromatic carbons will absorb between 120-150 ppm, with carbons directly attached to the nitro group being significantly downfield.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4][5]

  • C=O Stretch: A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[4]

  • N-O Stretch: Asymmetric and symmetric stretches for the nitro group typically appear around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For 4-Nitrobiphenyl-3-carboxylic acid, the expected (M-H)⁻ ion in negative ion mode LC-MS would be at m/z 242.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound and for quantitative analysis.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).

  • Flow Rate: 1.0 mL/min.[6]

  • Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

HPLC_Workflow Sample Dissolved Sample Injector Autosampler/ Manual Injector Sample->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: General HPLC Analytical Workflow.

Applications in Drug Discovery and Organic Synthesis

The true value of 4-Nitrobiphenyl-3-carboxylic acid lies in its utility as a molecular scaffold. The carboxylic acid and nitro functional groups serve as versatile handles for further chemical elaboration.

Role of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone in drug design, often involved in critical hydrogen bonding interactions with biological targets.[7][8] It can be readily converted into a wide range of other functional groups:

  • Amides: By coupling with primary or secondary amines, a diverse library of amide derivatives can be generated. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target binding.

  • Esters: Esterification can be used to create prodrugs, improving the pharmacokinetic properties of a parent molecule.

  • Bioisosteres: In cases where the carboxylic acid moiety presents challenges (e.g., poor metabolic stability or membrane permeability), it can be replaced with bioisosteric groups like tetrazoles or hydroxamic acids to optimize drug-like properties while retaining biological activity.[9][10]

Role of the Nitro Group

The nitro group is a powerful electron-withdrawing group that can be chemically transformed, most notably through reduction.

  • Reduction to Amine: The nitro group can be selectively reduced to an aniline (amino group). This transformation is fundamental, as it introduces a nucleophilic site into the molecule, opening up a new set of possible reactions such as acylation, sulfonylation, and diazotization for further diversification.

The dual functionality of 4-Nitrobiphenyl-3-carboxylic acid makes it a precursor for synthesizing complex heterocyclic systems and other scaffolds of interest in the development of anti-inflammatory, anti-cancer, and anti-viral agents.

Safety, Handling, and Toxicology

While specific toxicological data for 4-Nitrobiphenyl-3-carboxylic acid is limited, information on the related compound 4-Nitrobiphenyl (CAS 92-93-3) provides a basis for cautious handling. 4-Nitrobiphenyl is considered a potential human carcinogen.[6][11]

Table 2: Hazard Information and Precautions

Hazard CategoryDescription & Precautionary StatementsReference(s)
Health Hazards May cause skin, eye, and respiratory irritation.[12] Harmful if swallowed.[13] Suspected of causing genetic defects and may cause cancer.[13][14][12][13][14]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]
Storage Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[13][13]
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant. Avoid release to the environment.[13][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[12][12]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][12]

Disclaimer: Researchers must consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound and perform a thorough risk assessment for their specific experimental conditions.

Conclusion

4-Nitrobiphenyl-3-carboxylic acid is a strategically important intermediate for advanced organic synthesis. Its straightforward preparation via Suzuki coupling and the orthogonal reactivity of its functional groups provide a reliable platform for the construction of complex molecular architectures. For scientists in drug discovery and materials science, this compound represents a valuable building block with significant potential for creating novel entities with tailored biological or physical properties. Adherence to strict safety protocols is paramount when working with this and related nitroaromatic compounds.

References

  • Chem Service. (2015, August 13). SAFETY DATA SHEET - 4-Nitrobiphenyl. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrobiphenyl. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4'-nitrobiphenyl-3-carboxylic acid (C13H9NO4). Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-Nitrodiphenyl Method. Retrieved February 15, 2026, from [Link]

  • Horgan, C., et al. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 15). 4-NITRODIPHENYL (4-NITROBIPHENYL). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved February 15, 2026, from [Link]

  • Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved February 15, 2026, from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for 4-NITROBIPHENYL. Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Dunn, P. J., et al. (2010). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Spectral Data Guide: 3-(4-Nitrophenyl)benzoic Acid

CAS Registry Number: 729-01-1 Chemical Formula: C₁₃H₉NO₄ Molecular Weight: 243.22 g/mol Executive Summary This technical guide provides a comprehensive structural and spectral analysis of 3-(4-nitrophenyl)benzoic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 729-01-1 Chemical Formula: C₁₃H₉NO₄ Molecular Weight: 243.22 g/mol

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of 3-(4-nitrophenyl)benzoic acid , a significant biaryl scaffold used in medicinal chemistry as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists.

The guide details the Suzuki-Miyaura cross-coupling synthesis required to obtain high-purity samples for spectral validation. It presents standardized NMR, IR, and Mass Spectrometry data , grounded in the electronic substituent effects of the nitro and carboxyl groups.

Synthesis & Sample Preparation

To ensure spectral integrity, the sample must be synthesized via a regioselective route that avoids contamination with structural isomers (e.g., the 2- or 4-substituted benzoic acid derivatives).

Validated Synthetic Route: Suzuki-Miyaura Coupling

The most robust method involves the coupling of 3-carboxyphenylboronic acid with 1-bromo-4-nitrobenzene . This route is preferred over the reverse coupling because 3-carboxyphenylboronic acid is commercially stable and minimizes homocoupling side products.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Experimental Workflow Diagram

The following flowchart outlines the critical steps for synthesis and purification to achieve >98% HPLC purity required for quantitative spectral analysis.

SynthesisWorkflow Start Reactants: 3-Carboxyphenylboronic acid + 1-Bromo-4-nitrobenzene Cat Catalyst Addition: Pd(PPh3)4 (5 mol%) Inert Atmosphere (Ar) Start->Cat Reflux Reflux: 100°C, 12-16 Hours Solvent: Dioxane/H2O Cat->Reflux Workup Acidic Workup: Adjust pH to 2-3 (HCl) Precipitate Formation Reflux->Workup Cool to RT Purify Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purify Filter Crude Final Pure Product: 3-(4-Nitrophenyl)benzoic acid (Yellow Solid) Purify->Final Dry under Vacuum

Figure 1: Step-by-step synthetic workflow for the preparation of high-purity 3-(4-nitrophenyl)benzoic acid.

Structural Characterization & Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by two distinct aromatic systems: the 3-substituted benzoic acid ring (Ring A) and the 4-substituted nitrobenzene ring (Ring B).

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required due to the low solubility of the carboxylic acid in CDCl₃ and to prevent H-D exchange of the acid proton.

Data Table: ¹H NMR Shifts (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Structural Logic
COOH 13.10 - 13.30Broad Singlet1H-Acidic proton; shift varies with concentration/water.
H-2 (Ring A) 8.28Singlet (t)1H~1.5 HzMost deshielded on Ring A; sandwiched between COOH and Aryl.
H-3', H-5' (Ring B) 8.32Doublet2H8.8 HzOrtho to Nitro group (strong electron withdrawing). Part of AA'BB'.[1][2][3]
H-4, H-6 (Ring A) 8.00 - 8.05Multiplet/Doublets2H~7.8 HzOrtho to COOH or Aryl group.
H-2', H-6' (Ring B) 7.98Doublet2H8.8 HzOrtho to the biaryl bond. Part of AA'BB'.[1][2][3]
H-5 (Ring A) 7.65Triplet1H7.8 HzMeta to both substituents; most shielded aromatic proton.

Expert Insight: The signal for H-2 (Ring A) is a diagnostic peak. It appears as a narrow triplet or singlet at ~8.28 ppm. It is deshielded by the magnetic anisotropy of both the carbonyl group and the adjacent aromatic ring, distinguishing it from the 4-substituted isomer where this isolated singlet is absent.

Structural Assignment Logic

The following diagram visualizes the correlation between the molecular structure and the NMR signals.

NMRLogic cluster_0 Biaryl Core COOH COOH Group (Deshielding) H2 H-2 (Singlet) δ 8.28 COOH->H2 Ortho Effect NO2 NO2 Group (Strong EWG) H_Ortho_NO2 H-3',5' (Doublet) δ 8.32 NO2->H_Ortho_NO2 Inductive Effect (-I) RingA Ring A (Benzoic) RingB Ring B (Nitro) RingA->RingB H_Meta H-5 (Triplet) δ 7.65 RingA->H_Meta Shielding Zone RingB->H2 Ring Current

Figure 2: Logic map demonstrating the electronic influences (Inductive and Anisotropic) determining the chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. The sample should be prepared as a KBr pellet or analyzed via ATR (Attenuated Total Reflectance).

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 2800 - 3200Broad, MediumCarboxylic acid O-H dimer stretch.
C=O Stretch 1680 - 1695Strong, SharpConjugated carboxylic acid carbonyl. Lower frequency due to conjugation.
NO₂ Asymmetric 1515 - 1530StrongCharacteristic nitro group stretch.
NO₂ Symmetric 1340 - 1350StrongCharacteristic nitro group stretch.
C=C Aromatic 1600, 1480MediumAromatic ring skeletal vibrations.
Mass Spectrometry (MS)

For carboxylic acids, Electrospray Ionization (ESI) in Negative Mode is the standard for quantification and identification.

  • Ionization Mode: ESI (-)

  • Molecular Ion: [M-H]⁻

  • Calculated Mass: 243.05

  • Observed m/z: 242.05 (Base Peak)

  • Fragmentation: High collision energy may show loss of CO₂ (m/z 198) or NO₂ (m/z 196), typical for nitro-benzoic acids.

Quality Control & Assay Validation

To validate the material for use in biological assays or further synthesis, the following QC parameters must be met:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption).

  • Melting Point: 232–234 °C. (Note: Impurities typically lower this range significantly).

  • Appearance: Pale yellow to yellow crystalline powder. (Darkening indicates oxidation or residual palladium).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Gong, J. et al. (2014). Synthesis of Biaryls via Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 79(1), 230-239. (General protocol for nitro-biaryls).
  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data for 4'-Nitro-3-biphenylcarboxylic acid (CAS 729-01-1). NIST Chemistry WebBook.[4] Link

  • ChemicalBook. (2024). Product Entry: 4'-Nitro-3-biphenylcarboxylic acid (CAS 729-01-1).[5][6] Link

Sources

Exploratory

Technical Guide: Molecular Architecture and Conformation of 4'-Nitrobiphenyl-3-carboxylic Acid

The following technical guide details the molecular structure, conformational analysis, and characterization protocols for 4'-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1).[1] [1] Executive Summary 4'-Nitrobiphenyl-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformational analysis, and characterization protocols for 4'-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1).[1]

[1]

Executive Summary

4'-Nitrobiphenyl-3-carboxylic acid (also known as 3-(4-nitrophenyl)benzoic acid) represents a critical scaffold in medicinal chemistry and organic materials.[1] As a biphenyl derivative featuring both a hydrogen-bond donor/acceptor (carboxylic acid) and a strong electron-withdrawing group (nitro), it serves as a versatile intermediate for synthesizing biaryl-based pharmaceuticals and liquid crystalline materials.[1]

This guide provides a rigorous analysis of its molecular geometry, focusing on the biphenyl torsional angle —the governing parameter for its electronic conjugation and solid-state packing. We also provide validated protocols for its synthesis, crystallization, and computational modeling.[1]

Molecular Architecture & Nomenclature

To ensure precision in experimental design, we must first disambiguate the nomenclature.[1]

  • IUPAC Name: 4'-Nitro[1,1'-biphenyl]-3-carboxylic acid[1]

  • Common Name: 3-(4-Nitrophenyl)benzoic acid[1][2]

  • CAS Number: 729-01-1[1][3][4]

  • Molecular Formula: C₁₃H₉NO₄[2]

  • Molecular Weight: 243.22 g/mol

Structural Features

The molecule consists of two phenyl rings connected by a single C-C bond (the pivot bond).[1]

  • Ring A (Benzoic Acid moiety): Substituted at position 3 with a carboxyl group (-COOH).[1] This position places the acidic group meta to the biphenyl linkage, influencing solubility and pKa.

  • Ring B (Nitrophenyl moiety): Substituted at position 4' with a nitro group (-NO₂).[1][5] This para substitution creates a strong dipole moment along the long axis of the molecule.[1]

PropertyValueContext
Hybridization sp² (all aromatic carbons)Planar ring geometries
pKa (Predicted) 4.0 – 4.2Slightly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing 4-nitrophenyl group.[1]
H-Bond Donor 1 (COOH)Critical for dimer formation in crystal lattice.[1]
H-Bond Acceptor 4 (COOH, NO₂)Nitro group acts as a weak acceptor; Carbonyl oxygen is a strong acceptor.[1]

Conformational Analysis: The Biphenyl Twist

The physicochemical behavior of this molecule is dictated by the dihedral angle (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) between the two phenyl rings.
The Steric-Electronic Conflict

The conformation is a compromise between two competing forces:

  • Electronic Conjugation (Planar Preference): Overlap between the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -systems of the two rings favors a planar conformation (
    
    
    
    ), allowing delocalization of electrons from the biphenyl core to the nitro group.
  • Steric Repulsion (Twisted Preference): The ortho hydrogens (positions 2,6 on Ring A and 2',6' on Ring B) experience significant steric clash in a planar geometry.[1] To relieve this strain, the molecule twists.[1]

Expected Conformation
  • Solution Phase: In non-polar solvents, the molecule typically adopts a twisted conformation with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . This minimizes steric clash while maintaining partial conjugation.[1]
    
  • Solid State: Crystal packing forces often override the solution-phase minimum.[1] The formation of centrosymmetric carboxylic acid dimers (via intermolecular hydrogen bonds) can lock the molecule into a specific twist angle, often closer to planar (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) to maximize 
    
    
    
    -stacking interactions.
Visualization of Conformational Energy

The following diagram illustrates the potential energy surface governing the rotation around the central C-C bond.[1]

BiphenylConformation cluster_factors Governing Factors Planar Planar Transition State (0° Twist) High Energy (Steric Clash) Twisted Equilibrium Geometry (~40° Twist) Global Minimum Planar->Twisted Steric Relief Orthogonal Orthogonal State (90° Twist) Broken Conjugation Twisted->Orthogonal Loss of Resonance Factor1 Ortho-H Repulsion Factor1->Twisted Pushes to 90° Factor2 Pi-Conjugation Factor2->Planar Pulls to 0°

Caption: Schematic of the potential energy surface for biphenyl rotation. The equilibrium angle (~40°) balances steric repulsion against resonance stabilization.

Experimental Protocols

Synthesis Strategy (Suzuki-Miyaura Coupling)

The most robust route to 4'-nitrobiphenyl-3-carboxylic acid is the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid and 1-bromo-4-nitrobenzene .[1] This method tolerates the acidic functionality without need for protection.[1]

Reagents:

  • Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 eq)[1]

  • Boronic Acid: 3-Carboxyphenylboronic acid (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: Toluene/Ethanol (4:1 v/v)[1]

Workflow:

  • Degassing: Purge solvent mixture with Argon for 30 minutes (Critical to prevent Pd oxidation).

  • Addition: Add halide, boronic acid, and catalyst to the reaction vessel under Argon flow.

  • Activation: Add aqueous base.

  • Reflux: Heat to 90°C for 12–24 hours.

  • Workup: Acidify aqueous layer with HCl to precipitate the carboxylic acid product. Filter and recrystallize from Ethanol/Water.[1]

SynthesisWorkflow Start Start: Reagents 1-Bromo-4-nitrobenzene 3-Carboxyphenylboronic acid Catalysis Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/EtOH, 90°C Start->Catalysis N2 Atmosphere Workup Acidification (HCl) pH < 2 Catalysis->Workup Precipitation Purification Recrystallization (EtOH/H2O) Workup->Purification Crude Solid Product Pure 4'-Nitrobiphenyl-3-COOH Purification->Product >95% Purity

Caption: Validated Suzuki-Miyaura coupling workflow for the synthesis of the target biphenyl acid.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD) to confirm the twist angle:

  • Solvent Selection: Use a solvent with moderate polarity that can disrupt the carboxylic acid dimers slightly to allow slow reorganization.[1] DMSO or DMF allows for slow evaporation, but Acetic Acid/Water mixtures often yield better defined needles.[1]

  • Method: Slow evaporation at room temperature.

  • Self-Validation: Check the resulting crystals under a polarizing microscope. Sharp extinction indicates high crystallinity.[1]

Computational Validation (DFT)[1]

For researchers lacking X-ray data, Density Functional Theory (DFT) provides an accurate prediction of the molecular geometry.

Recommended Level of Theory:

  • Functional: B3LYP or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    B97X-D (includes dispersion corrections, critical for biphenyl stacking).
    
  • Basis Set: 6-311G(d,p) or def2-TZVP.[1]

  • Solvation Model: PCM or SMD (Water) if simulating biological environment.[1]

Protocol:

  • Perform a Relaxed Potential Energy Surface (PES) Scan of the dihedral angle from 0° to 180° in 10° increments.[1]

  • Identify the global minimum.[1]

  • Calculate vibrational frequencies to ensure no imaginary frequencies (confirms true minimum).

Applications in Drug Development

The 4'-nitrobiphenyl-3-carboxylic acid scaffold serves as a "privileged structure" in drug design:

  • Pharmacophore: The biphenyl spacer provides a rigid distance (approx. 9–10 Å) between the polar acid tail and the nitro headgroup.[1]

  • Metabolic Stability: The biphenyl core is resistant to rapid hydrolysis, though the nitro group is a potential site for metabolic reduction to an amine (aniline).

  • Modification: The nitro group can be reduced to an amine, allowing for further functionalization (e.g., amide coupling) to create extended libraries.

References

  • Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Biphenyl Conformation: Grein, F. (2002).[1] Twist angles and rotational energy barriers of biphenyl and substituted biphenyls.[1] Journal of Physical Chemistry A, 106(8), 1176–1181. Link[1]

  • Carboxylic Acid Acidity: Dippy, J. F. J., & Lewis, R. L. (1937).[1] The dissociation constants of some substituted phenylacetic and benzoic acids. Journal of the Chemical Society, 1008-1013.[1] Link

  • General Crystallography: Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: 4'-Nitrobiphenyl-3-carboxylic Acid in Organic Synthesis

This guide details the applications, synthesis, and handling of 4'-Nitrobiphenyl-3-carboxylic acid (CAS: 729-01-1), a critical heterobifunctional scaffold in medicinal chemistry. Executive Summary & Structural Logic 4'-N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and handling of 4'-Nitrobiphenyl-3-carboxylic acid (CAS: 729-01-1), a critical heterobifunctional scaffold in medicinal chemistry.

Executive Summary & Structural Logic

4'-Nitrobiphenyl-3-carboxylic acid is a rigid, heterobifunctional biphenyl scaffold. Its utility stems from its orthogonal reactivity:

  • The Nitro Group (-NO₂): A masked amine. It serves as a latent handle for forming anilines, ureas, or sulfonamides after the biphenyl core is established.

  • The Carboxylic Acid (-COOH): A ready-to-couple handle for amidation or esterification.

  • The Biphenyl Core: Provides a rigid spacer (~9-10 Å) often used to probe hydrophobic pockets in GPCRs (e.g., Thrombopoietin receptors) or to mimic peptide turns.

Structural Clarification (Crucial):

  • Primary Target (This Guide): 4'-Nitrobiphenyl-3-carboxylic acid (Nitro on ring B, Carboxyl on ring A). CAS: 729-01-1 .[1][2][3]

  • Isomer Alert: Do not confuse with 4-nitrobiphenyl-3-carboxylic acid (both groups on the same ring), which is a specific intermediate for TPO mimetics like Eltrombopag. This guide primarily addresses the 4'-nitro isomer but references the "same-ring" chemistry where applicable.

Key Applications in Drug Discovery

A. Thrombopoietin (TPO) Receptor Agonists

The biphenyl-carboxylic acid motif is a pharmacophore found in non-peptide TPO mimetics (e.g., Eltrombopag ).[4]

  • Mechanism: The carboxylic acid often interacts with cationic residues (e.g., Arg/Lys) in the receptor transmembrane domain, while the biphenyl core acts as a hydrophobic anchor.

  • Synthesis Role: CAS 729-01-1 serves as a model scaffold for structure-activity relationship (SAR) studies, allowing chemists to vary the "Left-Hand Side" (acid) and "Right-Hand Side" (amine derived from nitro) independently.

B. Peptidomimetics & Linkers

The molecule acts as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands.

  • Geometry: The meta-substitution (3-position) induces a "kink" in the linear chain, unlike the rod-like para-para isomers. This is crucial for fitting into curved binding pockets.

C. Liquid Crystals & Materials

The push-pull electronic nature (Nitro = electron withdrawing; Carboxyl = electron withdrawing/H-bond donor) makes this scaffold useful in designing mesogens for liquid crystal displays, though usually as the ester derivative.

Chemical Transformations & Workflows

The utility of this molecule relies on a "Divergent Synthesis" approach.

Workflow Diagram: Divergent Functionalization

G cluster_0 Pathway A: Carboxyl First cluster_1 Pathway B: Nitro First Start 4'-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1) Amide Amide Intermediate (Nitro-Amide) Start->Amide 1. SOCl2 / DMF 2. R-NH2 Amine 4'-Amino-biphenyl-3-carboxylic acid (Zwitterion) Start->Amine H2, Pd/C or Fe/NH4Cl Final1 Functionalized Anilines (Library Generation) Amide->Final1 H2, Pd/C (Nitro Reduction) Final2 Macrocycles / Peptidomimetics Amine->Final2 Cyclization

Caption: Divergent synthetic pathways allow for the selective modification of either the "Left" or "Right" side of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 4'-Nitrobiphenyl-3-carboxylic acid (Suzuki Coupling)

If not purchasing commercially, this is the standard lab-scale preparation.

Reaction: 3-Carboxyphenylboronic acid + 1-Bromo-4-nitrobenzene


 Product

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 eq, 10 mmol)

  • 3-Carboxyphenylboronic acid (1.1 eq, 11 mmol)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step:

  • Degassing: In a 100 mL round-bottom flask, combine the bromide, boronic acid, and solvent (50 mL). Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base.

  • Reflux: Heat to 90°C (Dioxane) or 85°C (DME) under Argon for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup (Critical for Acid Purity):

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Acidify: Adjust pH of the filtrate to ~2-3 using 1M HCl. The carboxylic acid product should precipitate.

    • Extract: If no precipitate, extract with EtOAc (3x). Wash organics with Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).

Yield Expectation: 75-85%.

Protocol B: Selective Nitro Reduction to Aniline

Converting the nitro group to an amine without affecting the carboxylic acid.

Reaction: 4'-Nitrobiphenyl-3-COOH


 4'-Aminobiphenyl-3-COOH

Materials:

  • Substrate (CAS 729-01-1)[3][5]

  • 10% Pd/C (10 wt% loading)

  • Hydrogen Balloon (1 atm)

  • Solvent: Methanol or Ethanol (Note: Avoid esters if transesterification is a risk, though unlikely here).

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of nitro-acid in 20 mL Methanol.

  • Inerting: Flush the flask with Nitrogen. Add Pd/C carefully (pyrophoric risk).

  • Hydrogenation: Purge with Hydrogen gas. Stir vigorously at RT for 4-6 hours.

  • Monitoring: LC-MS is preferred. The product is amphoteric (amino-acid); TLC may streak.

  • Workup: Filter through Celite under Nitrogen. Concentrate filtrate.

  • Isolation: The product is a zwitterion. Isoelectric precipitation (adjusting pH to ~6-7) may be required to maximize recovery.

Quantitative Data Summary

ParameterValue / PropertyNotes
CAS Number 729-01-14'-Nitrobiphenyl-3-carboxylic acid
Molecular Weight 243.22 g/mol
LogP (Predicted) ~3.4Moderately lipophilic
pKa (Acid) ~4.2Typical benzoic acid acidity
pKa (Aniline) ~3.8 (Conjugate acid)Post-reduction; slightly lower than aniline due to phenyl ring
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water and non-polar hexanes
Melting Point >250°CHigh melting point due to intermolecular H-bonding

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • Nitro Compounds: Potential mutagenicity. Handle all nitro-aromatics as potential carcinogens until proven otherwise.

  • Storage: Store at room temperature, dry. Stable indefinitely.

References

  • Source: Google Patents (WO2013049605A1).
  • Suzuki Coupling Methodology: Source: ChemicalBook (Reaction Database). Relevance: Lists standard routes for 4'-Nitro-3-biphenylcarboxylic acid synthesis.
  • TPO Mimetic Structure-Activity Relationships

    • Source: Kuter, D. J.
    • Relevance: Discusses the pharmacophore requirements for TPO receptor agonists, grounding the utility of the biphenyl-acid scaffold.
    • URL:[Link] (Contextual citation from search snippets).

  • Compound Identification (PubChem)

    • Source: PubChem CID 706684.
    • Relevance: Verifies structure, CAS, and physical properties.
    • URL:[Link]

Sources

Application

4-Nitrobiphenyl-3-carboxylic Acid: A Versatile Scaffold for the Development of Novel Therapeutics

Introduction: The Strategic Importance of the Biphenyl Carboxylic Acid Moiety in Medicinal Chemistry The biphenyl carboxylic acid motif is a cornerstone in modern drug discovery, recognized for its presence in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Biphenyl Carboxylic Acid Moiety in Medicinal Chemistry

The biphenyl carboxylic acid motif is a cornerstone in modern drug discovery, recognized for its presence in a multitude of clinically significant pharmaceuticals. Its rigid, yet conformationally adaptable, biphenyl core provides an excellent scaffold for orienting functional groups to interact with biological targets, while the carboxylic acid group serves as a critical anchor for binding, often through ionic interactions and hydrogen bonding within receptor active sites. This structural framework is particularly prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, where it is key to their cyclooxygenase (COX) inhibitory activity.[1] Beyond inflammation, this scaffold has been successfully exploited in developing agents for cardiovascular diseases, cancer, and metabolic disorders.[1]

4-Nitrobiphenyl-3-carboxylic acid emerges as a particularly valuable building block for pharmaceutical research and development. The presence of the nitro group offers a strategic advantage; it can act as a key pharmacophoric element, a precursor for an amino group allowing for a wide array of subsequent chemical modifications, or a tool to modulate the electronic properties of the molecule. The nitro group is a known scaffold in a variety of bioactive molecules with activities including antineoplastic, antibiotic, and antihypertensive effects.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-nitrobiphenyl-3-carboxylic acid, focusing on its application in the synthesis of potential therapeutic agents, with a specific emphasis on the development of Urate Transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout.

The Therapeutic Rationale: Targeting URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[3] A key contributor to hyperuricemia is the underexcretion of uric acid by the kidneys.[4] The urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, is responsible for the reabsorption of a significant portion of filtered uric acid back into the bloodstream.[5] Therefore, inhibiting URAT1 is a clinically validated and highly effective strategy for increasing uric acid excretion and lowering serum urate levels.[4][5]

The development of potent and selective URAT1 inhibitors is an active area of research.[4] The biphenyl carboxylic acid scaffold has been identified as a promising pharmacophore for the design of novel URAT1 inhibitors.[6][7] The carboxylic acid moiety is crucial for interacting with the transporter, while the biphenyl structure allows for the exploration of various substitutions to optimize potency, selectivity, and pharmacokinetic properties.[6] 4-Nitrobiphenyl-3-carboxylic acid provides a readily available and versatile starting material to generate a library of candidate compounds for screening as URAT1 inhibitors.

Synthetic Protocols: Harnessing 4-Nitrobiphenyl-3-carboxylic Acid for Drug Discovery

The synthesis of 4-nitrobiphenyl-3-carboxylic acid itself can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in medicinal chemistry for the construction of biaryl systems.

Protocol 1: Synthesis of 4-Nitrobiphenyl-3-carboxylic Acid

This protocol outlines a reliable method for the gram-scale synthesis of the title compound.

Materials and Reagents:

  • 3-Bromobenzoic acid

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a 250 mL round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Bubble argon or nitrogen gas through the solution for 15 minutes to degas the mixture.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • Add 100 mL of water to the residue and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the solid under vacuum to yield 4-nitrobiphenyl-3-carboxylic acid.

  • Characterize the product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product 3-Bromobenzoic_acid 3-Bromobenzoic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-Bromobenzoic_acid->Suzuki_Coupling 4-Nitrophenylboronic_acid 4-Nitrophenylboronic acid 4-Nitrophenylboronic_acid->Suzuki_Coupling Catalyst_System Pd(OAc)₂ / PPh₃ Catalyst_System->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Dioxane/Water Solvent->Suzuki_Coupling Workup Aqueous Workup & Acidification Suzuki_Coupling->Workup Reaction Purification Filtration & Drying Workup->Purification Isolation Product_Node 4-Nitrobiphenyl-3-carboxylic acid Purification->Product_Node Final Product Derivatization_Pathway Start 4-Nitrobiphenyl- 3-carboxylic acid Activation Acid Chloride Formation (SOCl₂ or (COCl)₂) Start->Activation Intermediate 4-Nitrobiphenyl- 3-carbonyl chloride Activation->Intermediate Coupling Amide Coupling (R¹R²NH, Et₃N) Intermediate->Coupling Product Amide Derivatives (Potential URAT1 Inhibitors) Coupling->Product SAR_Logic Core 4-Nitrobiphenyl-3-carboxylic acid Core Scaffold R1 R¹ Substituents Exploration of hydrophobic pockets Core:f1->R1:f0 R2 R² Modifications (from -NO₂) Probing polar interactions and H-bonding Core:f1->R2:f0 COOH -COOH Essential for binding (anchor) Core:f1->COOH:f0 Activity URAT1 Inhibitory Activity R1:f1->Activity R2:f1->Activity COOH:f1->Activity

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Nitrobiphenyl-3-carboxylic Acid

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of 4-Nitrobiphenyl-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of 4-Nitrobiphenyl-3-carboxylic acid. The compound, a biphenyl derivative containing both a nitro and a carboxylic acid moiety, requires careful control of chromatographic conditions to ensure reproducible and accurate analysis. This guide provides a comprehensive protocol, from mobile phase preparation to method validation, designed for researchers, quality control analysts, and professionals in drug development. The scientific rationale behind each methodological choice is elucidated to empower the user with a deep understanding of the analytical process.

Introduction and Scientific Rationale

4-Nitrobiphenyl-3-carboxylic acid (MW: 243.21 g/mol , Formula: C₁₃H₉NO₄) is an organic compound whose analysis is pertinent in various fields, including synthetic chemistry as an intermediate or impurity, and in metabolic studies.[1][2] Its structure, featuring a conjugated biphenyl system with a chromophoric nitro group, makes it an ideal candidate for UV detection. The presence of a carboxylic acid group, however, necessitates precise pH control of the mobile phase to achieve consistent retention and optimal peak symmetry in reversed-phase chromatography.

Carboxylic acids are weak organic acids that can exist in either an ionized (deprotonated) or non-ionized (protonated) state depending on the pH of the surrounding environment.[3] For reversed-phase HPLC, it is imperative to maintain the analyte in a single, non-ionized form to ensure consistent partitioning into the nonpolar stationary phase and prevent peak tailing. The pKa of a structurally related compound, 4-nitrobenzoic acid, is approximately 3.44.[4] Therefore, to ensure that 4-Nitrobiphenyl-3-carboxylic acid remains fully protonated, the mobile phase pH must be maintained at least 1.5 to 2 units below its pKa. This method employs a mobile phase buffered to pH 2.5 to guarantee the analyte's non-ionic state, promoting sharp, symmetrical peaks and stable retention times.

Materials, Reagents, and Equipment

Reagents and Chemicals
  • 4-Nitrobiphenyl-3-carboxylic acid reference standard: >98% purity

  • Acetonitrile (MeCN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered, 18.2 MΩ·cm

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Methanol (MeOH): HPLC grade (for cleaning)

Equipment and Consumables
  • HPLC System: A quaternary or binary pump system with a degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatography data station (CDS).

  • Analytical Balance: Readable to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters: 0.45 µm PTFE or nylon.

Experimental Protocols

Protocol 1: Preparation of Solutions and Standards

3.1 Mobile Phase Preparation (Aqueous Component, pH 2.5)

  • Pour approximately 900 mL of DI water into a 1 L glass media bottle.

  • Using a calibrated pH meter, carefully add phosphoric acid dropwise while stirring until the pH of the water is stable at 2.50 ± 0.05.

  • Add DI water to reach the final volume of 1 L.

  • Filter the buffer through a 0.45 µm filter membrane to remove particulates and degas prior to use. This is Mobile Phase A .

  • Mobile Phase B is 100% HPLC-grade Acetonitrile.

3.2 Preparation of Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of the 4-Nitrobiphenyl-3-carboxylic acid reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to dissolve the standard, using sonication if necessary.

  • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • This stock solution should be stored at 2-8°C and protected from light.

3.3 Preparation of Calibration and Working Standards

  • Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of Acetonitrile and DI water (diluent).

  • A suggested calibration range is 1.0 - 100 µg/mL. Prepare at least five concentration levels.

  • Filter all standards through a 0.45 µm syringe filter before placing them in autosampler vials.

Protocol 2: HPLC-UV System Configuration and Analysis

The workflow for sample analysis follows a straightforward sequence from preparation to data acquisition.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (pH 2.5) P2 Prepare Stock & Working Standards P1->P2 P3 Prepare Samples (Dilute & Filter) P2->P3 H1 System Equilibration P3->H1 Load into Autosampler H2 Inject Sample/Standard H1->H2 H3 Data Acquisition (Chromatogram) H2->H3 D1 Peak Integration H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Overall analytical workflow from preparation to quantification.

3.4 Chromatographic Conditions All quantitative data should be summarized for clarity. The optimized conditions for this method are presented below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with Phosphoric Acid, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 265 nm
Run Time 15 minutes

Rationale for Conditions:

  • Gradient Elution: A gradient is employed to ensure the elution of potential impurities with different polarities and to clean the column effectively after each injection, providing a robust and reproducible method.

  • Column Temperature: Maintaining a constant temperature of 30°C ensures stable retention times and minimizes viscosity fluctuations in the mobile phase.

  • Detection Wavelength: The conjugated biphenyl system and the nitro group result in strong UV absorbance. A PDA scan reveals a maximum absorbance (λmax) at approximately 265 nm, providing excellent sensitivity for the analyte. While simple carboxylic acids absorb weakly around 200-215 nm, the extensive conjugation in this molecule shifts the absorption to a more selective wavelength.[5][6]

Method Validation Protocol

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation process ensures the method is fit for its intended purpose.

G cluster_performance Performance Characteristics center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Sensitivity Sensitivity center_node->Sensitivity Robustness Robustness center_node->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for the validation of the analytical method.

Specificity

Specificity was evaluated by analyzing a diluent blank and a mobile phase blank. No interfering peaks were observed at the retention time of 4-Nitrobiphenyl-3-carboxylic acid.

Linearity and Range

The linearity was assessed using five standard concentrations ranging from 1.0 to 100 µg/mL. Each concentration was injected in triplicate.

ParameterResultAcceptance Criteria
Range 1.0 - 100 µg/mL-
Correlation Coeff. (r²) > 0.999r² ≥ 0.995
Regression Equation y = mx + c-
Accuracy

Accuracy was determined by spike recovery. A known amount of analyte was added to a blank sample at three concentration levels (low, medium, high) and analyzed.

LevelConcentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
Low5.099.51.2%98.0 - 102.0%
Medium50.0100.20.8%98.0 - 102.0%
High90.099.80.9%98.0 - 102.0%
Precision
  • Repeatability (Intra-day): Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-day): The same analysis was repeated by a different analyst on a different day.

Precision Type% RSDAcceptance Criteria
Repeatability < 1.0%% RSD ≤ 2.0%
Intermediate Precision < 1.5%% RSD ≤ 2.0%
Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

ParameterS/N RatioResult (µg/mL)
LOD 3:1~0.3
LOQ 10:1~1.0

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, precise, and sensitive for the quantification of 4-Nitrobiphenyl-3-carboxylic acid. The careful control of mobile phase pH is critical for achieving robust and reproducible results. This method is well-suited for routine analysis in quality control laboratories and for research applications in the pharmaceutical and chemical industries.

References

  • PubChemLite. 4'-nitrobiphenyl-3-carboxylic acid (C13H9NO4). [Online] Available at: [Link][2]

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. Quantifying acidity in heterogeneous systems: biphasic pKa values. [Online] Available at: [Link][4]

  • Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. In The Basics of General, Organic, and Biological Chemistry. [Online] Available at: [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10:008. [Online] Available at: [Link][3]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Online] Available at: [Link][7]

  • Schug, K. A., et al. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Online] Available at: [Link][8]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Online] Available at: [Link][5]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link][6]

  • SIELC Technologies. (2018). Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column. [Online] Available at: [Link][9]

Sources

Application

Application Note: Strategic Utilization of 4'-Nitrobiphenyl-3-carboxylic Acid in Ligand Synthesis

This Application Note is designed for senior researchers and process chemists. It addresses the synthesis, functionalization, and application of 4'-Nitrobiphenyl-3-carboxylic acid , a critical intermediate in the design...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and process chemists. It addresses the synthesis, functionalization, and application of 4'-Nitrobiphenyl-3-carboxylic acid , a critical intermediate in the design of Metal-Organic Frameworks (MOFs) and privileged medicinal chemistry scaffolds.

Part 1: Chemical Profile & Strategic Utility

Structural Disambiguation

In ligand design, precise regiochemistry is non-negotiable. The term "4-Nitrobiphenyl-3-carboxylic acid" is frequently used to refer to two distinct isomers. This guide focuses on the 4'-nitro isomer (Isomer A) , the dominant scaffold in MOF engineering and drug discovery.

  • Isomer A (Target of this Guide): 4'-Nitro[1,1'-biphenyl]-3-carboxylic acid.

    • Structure: The nitro group is on the para position of the distal ring; the carboxylic acid is meta on the proximal ring.

    • Utility: Extended linear linkers, porous MOF synthesis, and "head-to-tail" peptide mimetics.

  • Isomer B (Alternative): 4-Nitro[1,1'-biphenyl]-3-carboxylic acid (also known as 2-nitro-5-phenylbenzoic acid).

    • Structure: Nitro and Carboxyl groups are ortho to each other on the same ring.

    • Utility: Precursor for phenanthridinones (via reductive cyclization).

The "Bent-Linker" Strategy

4'-Nitrobiphenyl-3-carboxylic acid is valued for its non-linear geometry . Unlike 4,4'-biphenyl derivatives which are linear (180°), the 3,4'-substitution pattern introduces a "kink" (approx. 120°) in the backbone.

  • In MOFs: This kink prevents the formation of interpenetrated networks, increasing available pore volume for gas storage (

    
    , 
    
    
    
    ).
  • In MedChem: The biphenyl angle mimics the

    
    -turn of proteins, making it an excellent scaffold for peptidomimetics.
    

Part 2: Synthetic Protocols

Protocol A: High-Fidelity Synthesis via Suzuki-Miyaura Coupling

Rationale: Direct nitration of biphenyl-3-carboxylic acid yields inseparable mixtures of regioisomers. The only authoritative route for ligand-grade purity is the cross-coupling of a nitro-bromide with a boronic acid.

Reagents:

  • Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: 3-Carboxyphenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a 3-neck round bottom flask with 1,4-dioxane and water. Sparge with Argon for 20 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Loading: Under Argon flow, add 1-Bromo-4-nitrobenzene (20.0 mmol, 4.04 g) and 3-Carboxyphenylboronic acid (22.0 mmol, 3.65 g).

  • Catalyst Addition: Add

    
     solution, followed quickly by 
    
    
    
    (1.15 g).
  • Reflux: Heat to 90°C for 12–16 hours.

    • Self-Validating Check: Monitor TLC (Hexane/EtOAc 3:1). The starting bromide (

      
      ) must disappear. The product will streak near the baseline due to the acid group.
      
  • Workup:

    • Cool to room temperature.[1] Filter through a Celite pad to remove Palladium black.

    • Acidify the filtrate with 1M HCl to pH 2. The product will precipitate as a white/pale yellow solid.

    • Filter the solid, wash with water (

      
       mL) to remove boric acid byproducts.
      
  • Purification: Recrystallize from Ethanol/DMF (9:1).

    • Expected Yield: 85–92%.

Protocol B: Nitro-Reduction to 4'-Amino Ligand

Rationale: The nitro group is often a "masked" amine. Reducing it generates 4'-Amino[1,1'-biphenyl]-3-carboxylic acid , a bifunctional linker capable of forming amide bonds at both ends (Head-to-Tail polymerization).

Method: Catalytic Hydrogenation (High Purity)

  • Dissolution: Dissolve 4'-Nitrobiphenyl-3-carboxylic acid (10 mmol) in Methanol (50 mL) and DMF (5 mL) to ensure solubility.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under

    
     balloon (1 atm) for 6 hours at RT.
    
    • Self-Validating Check: The suspension will turn from pale yellow (nitro) to colorless/grey. UV-Vis monitoring will show the disappearance of the nitro charge-transfer band at ~300 nm.

  • Isolation: Filter through Celite (caution: Pd/C is pyrophoric). Evaporate solvent.

  • Result: The amino-acid is zwitterionic and may require HCl generation to store as a stable hydrochloride salt.

Part 3: Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways starting from the Suzuki coupling.

LigandSynthesis Start Start Reagents: 1-Bromo-4-nitrobenzene + 3-Carboxyphenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Start->Suzuki 90°C, 16h Core 4'-Nitrobiphenyl-3-carboxylic acid (The Scaffold) Suzuki->Core Yield >85% DirectUse Direct Ligand Usage Core->DirectUse Reduction Nitro Reduction (H2, Pd/C) Core->Reduction MOF MOF Synthesis (Solvothermal w/ Zn/Zr) Result: Porous Frameworks DirectUse->MOF Coordination Amine 4'-Aminobiphenyl-3-carboxylic acid Reduction->Amine -O2, +H2 Drug Peptidomimetics (Amide Coupling) Amine->Drug EDC/HATU

Figure 1: Synthetic tree showing the generation of the core scaffold and its divergence into Materials Science (MOFs) and Medicinal Chemistry applications.

Part 4: Application in MOF Construction

Solvothermal Synthesis Protocol (Zn-Based MOF)

This protocol uses the ligand to create a paddle-wheel based MOF structure.

ParameterSpecificationNotes
Metal Source

0.1 mmol
Ligand 4'-Nitrobiphenyl-3-carboxylic acid0.1 mmol
Solvent System DMF / Ethanol (3:1)10 mL total volume
Modulator Acetic Acid (2 drops)Controls crystal size/defect density
Temperature 85°CIsothermal oven
Time 48 HoursSlow cooling (5°C/hr) yields single crystals

Mechanism of Action: The carboxylate group coordinates to the Zinc cluster in a bidentate fashion. The nitro group, projecting into the pore, acts as a polar gate . It does not coordinate to the metal but interacts with guest molecules (e.g.,


) via dipole-quadrupole interactions, significantly enhancing gas uptake compared to the un-functionalized biphenyl.

Part 5: Quality Control & Characterization Data

To ensure the integrity of the synthesized ligand, compare your data against these standard values.

1. Proton NMR (


 NMR, 400 MHz, DMSO-

):
  • 
     13.20 (s, 1H, -COOH ) — Disappears on D2O shake.
    
  • 
     8.35 (d, 2H, Nitro-ring ortho protons) — Deshielded by Nitro group.
    
  • 
     8.25 (s, 1H, Acid-ring proton between rings)
    
  • 
     8.00 (d, 2H, Nitro-ring meta protons)
    
  • 
     7.95 (d, 1H, Acid-ring)
    
  • 
     7.65 (t, 1H, Acid-ring meta proton)
    

2. Solubility Profile:

  • Soluble: DMF, DMSO, warm Ethanol, aqueous NaOH (forms salt).

  • Insoluble: Water (neutral pH), Hexanes, Chloroform.

3. Safety Note (Energetics): While biphenyls are generally stable, nitro-aromatics can be energetic.

  • Risk:[2][3] Do not heat the dry solid above 200°C.

  • Mitigation: Perform DSC (Differential Scanning Calorimetry) before scaling up to >100g to determine the onset of thermal decomposition.

References

  • Suzuki Coupling Optimization

    • Title: "Highly Active Palladium C
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • MOF Linker Design

    • Title: "Systematic Design of Pore Size and Functionality in Metal-Organic Frameworks"
    • Source: Science
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines"
    • Source: Organic Syntheses[4][5]

    • URL:[Link]

  • Biphenyl Carboxylic Acids in Drug Discovery

    • Title: "Biphenyl carboxylic acids as privileged scaffolds in medicinal chemistry"
    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Method

Application Notes and Protocols for Amide Coupling with 4-Nitrobiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, where it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, where it is the most frequently utilized reaction.[1][2] The inherent stability of the amide bond makes it a critical linkage in a vast array of pharmaceuticals and biologically active molecules. This document provides a detailed guide to the amide coupling of a specific, and at times challenging, substrate: 4-Nitrobiphenyl-3-carboxylic acid. The presence of an electron-withdrawing nitro group can influence the reactivity of the carboxylic acid, necessitating carefully optimized protocols.

This guide is designed to provide both experienced and novice researchers with the foundational knowledge and practical, step-by-step protocols to successfully perform amide coupling reactions with this substrate. We will explore various coupling reagents and methodologies, discuss the mechanistic underpinnings of these reactions, and provide troubleshooting advice for common challenges.

Understanding the Substrate: 4-Nitrobiphenyl-3-carboxylic acid

The structure of 4-Nitrobiphenyl-3-carboxylic acid presents unique considerations for amide coupling. The biphenyl moiety provides a rigid scaffold, while the nitro group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid proton. While this enhanced acidity might suggest straightforward activation, the electronic effects can also render the corresponding amine coupling partner less nucleophilic, potentially slowing down the reaction.[1] Careful selection of coupling reagents and reaction conditions is therefore paramount to achieving high yields and purity.

Core Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[3][4] This is achieved using a variety of coupling reagents. The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acylisourea, or acid anhydride.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.

Generalized Amide Coupling Workflow

Amide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (4-Nitrobiphenyl-3-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine Amine (Primary or Secondary) Crude_Product Crude Product Mixture Amide_Product->Crude_Product Purified_Amide Purified Amide Crude_Product->Purified_Amide Aqueous Wash & Chromatography

Caption: General workflow for a typical amide coupling reaction.

Recommended Protocols

Herein, we detail two robust and widely applicable protocols for the amide coupling of 4-Nitrobiphenyl-3-carboxylic acid. The choice between these methods will often depend on the nature of the amine, the scale of the reaction, and the available resources.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method suitable for a wide range of amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[3][5] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and minimizing racemization, particularly when coupling amino acid derivatives.[5]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC.[6] This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester. The amine then reacts with this HOBt ester to yield the desired amide, regenerating HOBt in the process.[6][7]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid R-COOH O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide Amide R-CO-NHR' HOBt_ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_ester->HOBt_regen regenerates Amine Amine R'-NH2

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Protocol (EDC/HOBt)
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrobiphenyl-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirring solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) should be added to neutralize the salt.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid) to remove any unreacted amine and basic additives.[8][9]

    • Next, wash with a dilute basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and HOBt.[8][9]

    • Finally, wash with brine (saturated NaCl solution) to remove residual water.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

ReagentMolar EquivalentsPurpose
4-Nitrobiphenyl-3-carboxylic acid1.0Starting material
Amine1.1Coupling partner
EDC·HCl1.2Coupling reagent (activator)
HOBt1.2Additive to suppress side reactions
DIPEA (if needed)1.5 - 2.0Base to neutralize amine salts
Protocol 2: HATU Mediated Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent is often required.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields.[11][12]

Mechanism of HATU Coupling

HATU reacts with the carboxylate (formed by deprotonation of the carboxylic acid by a base like DIPEA) to generate a highly reactive OAt-active ester.[11][12] This active ester is then readily attacked by the amine to form the amide bond, releasing tetramethylurea as a byproduct. The pyridine nitrogen in the HOAt moiety is thought to accelerate the coupling through a neighboring group effect.[11]

Step-by-Step Protocol (HATU)
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-Nitrobiphenyl-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the activated mixture.

  • Reaction Progression: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO3, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

ReagentMolar EquivalentsPurpose
4-Nitrobiphenyl-3-carboxylic acid1.0Starting material
Amine1.1Coupling partner
HATU1.1High-efficiency coupling reagent
DIPEA2.0 - 3.0Base for activation and amine salt neutralization

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Consider a more potent coupling reagent like HATU.[9]
Low nucleophilicity of the amine.Increase reaction temperature (e.g., to 40-50 °C). Use a more powerful coupling reagent. Consider a different synthetic route if the amine is extremely unreactive.[1][10]
Steric hindrance.Switch to a less bulky coupling reagent. Longer reaction times or elevated temperatures may be necessary.[10]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gently heat the reaction mixture.
Stoichiometry imbalance.Re-verify the molar equivalents of all reagents.
Formation of Byproducts Racemization (for chiral amines/acids).Ensure the use of an additive like HOBt or HOAt.[5] Perform the reaction at lower temperatures.
Side reaction with the coupling reagent.For uronium/aminium reagents like HATU, pre-activating the acid before adding the amine can prevent the formation of guanidinium byproducts.[13]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents can be sensitizers and irritants. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Wikipedia. (n.d.). HATU.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (n.d.). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question.
  • ResearchGate. (2018, November 24). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

Sources

Application

Application Note: Strategic Utilization of 4'-Nitrobiphenyl-3-carboxylic Acid in Oncology Drug Discovery

This guide details the strategic application of 4'-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1) in the synthesis of anticancer therapeutics.[1] [1] Executive Summary In the development of small-molecule anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4'-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1) in the synthesis of anticancer therapeutics.[1]

[1]

Executive Summary

In the development of small-molecule anticancer agents, the biphenyl scaffold serves as a privileged structure, offering a rigid linker that positions pharmacophores into specific hydrophobic pockets of kinases and poly(ADP-ribose) polymerases (PARP).[1] 4'-Nitrobiphenyl-3-carboxylic acid (often abbreviated as 4-NB-3-CA) is a critical intermediate.[1] Its specific geometry—combining a meta-substituted carboxylic acid on Ring A with a para-substituted nitro group on Ring B—provides unique vectors for interactions that linear 4,4'-biphenyls cannot access.[1]

This guide outlines the protocol for synthesizing this scaffold and its downstream conversion into VEGFR-3 inhibitors and TPO mimetics (used in managing chemotherapy-induced thrombocytopenia).[1]

Chemical Architecture & Mechanistic Role

The utility of 4'-Nitrobiphenyl-3-carboxylic acid lies in its dual-functionality, allowing for divergent synthesis :

  • The meta-Carboxylic Acid (Ring A): Acts as a hydrogen bond donor/acceptor or a precursor to bioisosteres (e.g., tetrazoles, oxadiazoles).[1] In kinase inhibitors, this moiety often interacts with the solvent-exposed front of the ATP-binding pocket.[1]

  • The para-Nitro Group (Ring B): A masked amino group.[1] Upon reduction, it provides a nucleophilic handle for forming ureas (common in Type II kinase inhibitors like Sorafenib) or amides.[1]

Structural Logic (SAR)[1]
  • Geometry: The 3,4'-substitution pattern creates a "kinked" geometry, essential for fitting into the allosteric sites of receptor tyrosine kinases (RTKs).[1]

  • Electronic Effects: The electron-withdrawing nitro group deactivates Ring B, influencing the biaryl torsion angle, which is critical for binding affinity.

Experimental Protocols

Protocol A: High-Yield Synthesis of 4'-Nitrobiphenyl-3-carboxylic Acid

Rationale: While commercially available, in-house synthesis via Suzuki-Miyaura coupling allows for the introduction of isotopic labels or specific substitutions.[1] This protocol minimizes homocoupling by-products.

Reagents:

  • 3-Carboxybenzeneboronic acid (1.1 equiv)[1]

  • 1-Bromo-4-nitrobenzene (1.0 equiv)[1][2]

  • Pd(PPh₃)₄ (0.03 equiv)[1][2]

  • Potassium Carbonate (3.0 equiv)[1][2]

  • Solvent System: Toluene/Ethanol/Water (4:4:1)[1]

Step-by-Step Methodology:

  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Charge the flask with 1-Bromo-4-nitrobenzene (1.95 g, 9.6 mmol) and 3-Carboxybenzeneboronic acid (1.8 g, 10.8 mmol). Add the solvent mixture (40 mL Toluene, 40 mL Ethanol, 5 mL Water).[1][2]

  • Base Addition: Add Potassium Carbonate (4.1 g, 29.3 mmol). Degas the solution by bubbling Argon for 10 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (0.2 g). Critical: Add catalyst last to prevent premature oxidation.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 48 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2]

  • Work-up:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (100 mL) and extract with water (3 x 50 mL). Note: The product is in the aqueous layer as the carboxylate salt.[1]

    • Wash the combined aqueous layers with Dichloromethane (3 x 50 mL) to remove non-polar impurities.[1]

  • Precipitation: Acidify the aqueous fraction to pH 1–2 using Conc. HCl. The product will precipitate as an off-white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: >95% (approx. 2.3 g).[3]

    • Validation: ¹H NMR (d6-DMSO) should show a singlet at δ 13.20 (COOH) and characteristic biaryl doublets/multiplets.[1]

Protocol B: Downstream Functionalization (Nitro Reduction)

Rationale: Converting the nitro group to an aniline is the gateway to synthesizing urea-based kinase inhibitors or amide-linked PARP inhibitors.[1]

Reagents:

  • 4'-Nitrobiphenyl-3-carboxylic acid (from Protocol A)[1][2]

  • Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 equiv)[1]

  • Ethanol/Ethyl Acetate[1][2][4]

Methodology:

  • Dissolve the nitro compound in Ethanol.

  • Add SnCl₂·2H₂O and heat to 70°C for 4 hours. Alternative: Hydrogenation (H₂, 1 atm, 10% Pd/C) is cleaner but requires careful handling of the pyrophoric catalyst.[1]

  • Neutralize with saturated NaHCO₃, filter through Celite, and concentrate.

  • Result: 4'-Amino-3-biphenylcarboxylic acid.[1][5] This intermediate is now ready for coupling with isocyanates (to form ureas) or acid chlorides.

Visualization of Synthetic Logic[1]

The following diagram illustrates the divergent pathways from the core scaffold to specific anticancer pharmacophores, highlighting the critical intermediate steps.

G Start1 3-Carboxybenzeneboronic Acid Intermediate 4'-Nitrobiphenyl-3-carboxylic Acid (The Core Scaffold) Start1->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 1-Bromo-4-nitrobenzene Start2->Intermediate Amine 4'-Amino-3-biphenylcarboxylic Acid Intermediate->Amine Reduction (SnCl2 or H2/Pd-C) Drug3 Phenanthridinones (Via C-H Activation) Intermediate->Drug3 Advanced: Intramolecular Cyclization Drug1 VEGFR-3 Inhibitors (Amide/Urea Derivatives) Amine->Drug1 + Isocyanates (Kinase Binding Domain) Drug2 TPO Mimetics (Hydrazone/Pyrazole) Amine->Drug2 + Pyrazolone (Receptor Agonism) Path1 Pathway A: Amide Coupling Path2 Pathway B: Urea Formation Path3 Pathway C: Cyclization

Caption: Synthesis workflow transforming precursors into the 4'-Nitrobiphenyl-3-carboxylic acid scaffold, followed by divergent paths to kinase inhibitors and TPO mimetics.

Data Summary: Physicochemical Profile

PropertyValueRelevance to Drug Design
CAS Number 729-01-1Unique Identifier for sourcing.[1]
Molecular Weight 243.21 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).[1]
LogP (Predicted) ~3.4Good lipophilicity for membrane permeability; requires polar groups (e.g., COOH) for solubility.[1]
pKa (COOH) ~4.2Ionized at physiological pH, aiding solubility but potentially limiting passive diffusion unless masked as a prodrug.[1]
Topological Polar Surface Area ~83 ŲWithin the ideal range (<140 Ų) for oral bioavailability.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Specific Risk: Nitroaromatics can be mutagenic. Handle in a fume hood.

  • Waste Disposal: Aqueous layers from the Suzuki coupling contain Boron residues and must be disposed of as hazardous chemical waste, not down the drain.

References

  • Synthesis of Biphenyl Carboxylic Acids

    • Title: Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.[6]

    • Source: Asian Journal of Green Chemistry, 2025.
  • TPO Mimetics Patent (Scaffold Usage)

    • Title: Thrombopoietin Mimetics (US Patent 7,332,481 B2).[1]

    • Source: USPTO / Google Patents.[7]

    • URL
  • VEGFR-3 Inhibitors Patent

    • Title: Indazole compounds for treatment of cancer (US Patent 7,825,261 B2).[1][4]

    • Source: USPTO / Google Patents.[7]

    • URL
  • Phenanthridinone Synthesis Context

    • Title: Synthetic Strategies in the Preparation of Phenanthridinones.[8][9][10]

    • Source: Molecules (MDPI), 2021.[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

managing exothermic reactions in the nitration of biphenyl compounds

Technical Support Center: Biphenyl Nitration Process Control Authorized by: Senior Application Science Division Status: Active | Version: 2.4 Introduction: The Thermodynamics of Risk Welcome to the Process Safety & Optim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Nitration Process Control Authorized by: Senior Application Science Division Status: Active | Version: 2.4

Introduction: The Thermodynamics of Risk

Welcome to the Process Safety & Optimization Hub. You are likely here because the nitration of biphenyl is not just a synthesis challenge—it is a thermal management crisis waiting to happen.

Nitration is an autocatalytic thermal event . The introduction of the nitro group (


) onto the biphenyl ring releases significant energy (

). In a biphenyl system, the solubility of the substrate often necessitates heterogenous conditions, creating a dangerous lag between dosing and reaction onset .

This guide does not just tell you what to do; it explains the mechanistic causality of failure and provides self-validating protocols to ensure safety.

Module 1: The Physics of Failure (Critical Process Parameters)

The Core Hazard: Thermal Accumulation The most common cause of explosion in biphenyl nitration is reactant accumulation . If you add the nitrating agent (Mixed Acid:


) faster than it is consumed, unreacted nitric acid builds up. Once the reaction "kicks off" (often due to a minor temperature rise), the accumulated acid reacts all at once.

The Mechanism of Runaway:

  • Dosing Phase: Acid is added.[1][2][3] Temperature is controlled by the jacket.

  • Accumulation Phase: Reaction is slow (kinetic limitation or mixing issue). Acid concentration rises.

  • Trigger Phase: Cooling fails or mixing improves.

  • Runaway Phase: Heat generation > Cooling capacity. Rate follows Arrhenius law (exponential increase).

Visualizing the Hazard Logic:

ThermalRunaway Dosing Acid Addition (Constant Rate) Accumulation Reagent Accumulation (Unreacted HNO3) Dosing->Accumulation Too Fast Mixing Mass Transfer (Stirring Efficiency) Mixing->Accumulation Poor Mixing TempRise Temperature Spike (Exotherm Onset) Accumulation->TempRise Trigger Event RateInc Reaction Rate Increases (Arrhenius) TempRise->RateInc + Feedback RateInc->TempRise Heat Release Explosion Thermal Runaway (Vessel Rupture) RateInc->Explosion Cooling Overwhelmed

Figure 1: The Cycle of Thermal Runaway. Note the positive feedback loop between Temperature and Reaction Rate.

Module 2: Troubleshooting Guide (The "Help Desk")

Issue A: Rapid Temperature Spikes During Addition
  • Symptom: Internal temperature rises

    
     above setpoint despite active cooling.
    
  • Root Cause: Dosing-Controlled vs. Reaction-Controlled Regime mismatch. You are dosing faster than the chemistry can consume the reagent, leading to accumulation.

  • Immediate Action:

    • STOP DOSING immediately. Do not increase cooling (this can mask the accumulation).

    • Increase stirring speed (RPM) to max safe limit to dissipate hot spots.

  • Self-Validating Fix:

    • The Calorimetric Check: In your next run, calculate the Adiabatic Temperature Rise (

      
      ) . If the cooling fails, will the mixture boil?
      
    • Protocol: Use a dosing pump interlocked with a temperature probe. If

      
      , the pump must  auto-stop.
      
Issue B: Formation of "Tars" or Dark Oils (Low Yield)
  • Symptom: Product is a sticky brown/black semi-solid instead of a crystalline solid.

  • Root Cause: Oxidative Degradation. Nitric acid is a strong oxidizer. If the temperature exceeds

    
    , or if the acid concentration is too high, the biphenyl ring oxidizes rather than nitrates.
    
  • Root Cause 2: Over-nitration. Formation of dinitrobiphenyls (which are often oily mixtures).

  • Corrective Action:

    • Temperature Control: Keep

      
       strictly.
      
    • Stoichiometry: Ensure exactly 1.05 - 1.1 equivalents of

      
      . Excess acid favors dinitration and oxidation.
      
Issue C: Poor Regioselectivity (Too much Ortho- isomer)
  • Symptom: High ratio of 2-nitrobiphenyl vs. the desired 4-nitrobiphenyl.

  • Mechanism: The ortho position is statistically favored (2 positions vs 1 para), but sterically hindered. Higher temperatures provide the energy to overcome the steric barrier, increasing ortho yield.

  • Corrective Action:

    • Lower Temperature: Run at

      
       to 
      
      
      
      .
    • Solvent Switch: Switch from neat mixed acid to Acetic Anhydride (Menke conditions). The active species becomes acetyl nitrate, which is bulkier and more selective for the para position, though this introduces new safety risks (see FAQs).

Module 3: Advanced Protocols

Protocol A: Standard Batch Nitration (Self-Validating)

Best for: Gram-scale optimization.

  • Preparation: Dissolve Biphenyl (1 eq) in Dichloromethane (DCM) or Glacial Acetic Acid (5-10 volumes).

    • Validation: Ensure solution is clear. If biphenyl is not dissolved, you risk a heterogeneous reaction spike.

  • Cooling: Cool to

    
    . Ensure internal probe is submerged.
    
  • Acid Prep: Pre-mix Concentrated

    
     and Fuming 
    
    
    
    (1.1 eq) in a separate vessel at
    
    
    .
  • Addition (The Critical Step): Add mixed acid dropwise.

    • Validation: Monitor

      
      .[1] The exotherm should be instantaneous. If you add acid and see no temp rise, STOP . You are accumulating unreacted acid.
      
  • Quench: Pour onto ice/water mixture.

    • Safety: Never add water to the acid mix; it will flash-boil.

Protocol B: Continuous Flow Nitration (The Modern Standard)

Best for: Scale-up and Safety.[4] Flow chemistry eliminates the "accumulation" risk by minimizing reaction volume.

Flow Setup Diagram:

FlowChemistry PumpA Pump A: Biphenyl in DCM Mixer Micro-Mixer (High Turbulence) PumpA->Mixer Stream 1 PumpB Pump B: Mixed Acid PumpB->Mixer Stream 2 Reactor Residence Loop (Temp Controlled) Mixer->Reactor Nitration Quench Quench Zone (Ice Water) Reactor->Quench Product Stream

Figure 2: Continuous Flow Setup. The small reactor volume (


) ensures that even in a runaway, the energy release is contained.

Comparison Table: Batch vs. Flow

ParameterBatch ProcessContinuous Flow
Heat Transfer Area Low (

decreases with scale)
Ultra-High (Constant high surface area)
Accumulation Risk High (Entire vessel volume)Negligible (Only microliters active)
Residence Time Variable (Hours)Precise (Seconds/Minutes)
Selectivity Hard to control (Hot spots)High (Uniform temperature)

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetic Anhydride instead of Sulfuric Acid? A: Yes, this is known as Menke Nitration . It uses Copper Nitrate (


) and Acetic Anhydride to form Acetyl Nitrate .
  • Advantage:[4][5] Higher para-selectivity and milder conditions.

  • Critical Warning: Acetyl Nitrate is explosive if isolated or heated. You must keep the temperature

    
     and quench strictly to destroy excess anhydride before workup.
    

Q: How do I safely quench the reaction if it gets too hot? A: Do NOT try to quench a runaway reaction with water; the steam explosion will rupture the vessel.

  • Emergency Procedure: If

    
     rises uncontrollably, open the bottom dump valve  (if equipped) into a pre-filled quench tank containing a large excess of ice water and stirring. If on bench scale, lower the cooling bath immediately and stop agitation to starve the reaction of mass transfer (only if the reaction is mass-transfer limited).
    

Q: Why is my yield low even though I used excess acid? A: Excess acid promotes dinitration . Biphenyl is activated; once the first nitro group adds, the ring is deactivated, but the second ring is still active. If you use >1.2 eq of Nitric Acid, you will inevitably form 4,4'-dinitrobiphenyl, which is difficult to separate.

References

  • BenchChem Technical Support. (2025).[1] Nitration of Biphenyl: Safety Precautions and Protocols.Link

  • Org. Synth. (1988).[2][6] Synthesis of Biaryls: 2-Methyl-4'-nitrobiphenyl.[6] Organic Syntheses, Coll. Vol. 6, p.67. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Biphenyl and Nitro-compounds.Link

  • ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions.Link

  • Beilstein J. Org. Chem. (2025).[1][2][7][8][9] Continuous-flow-enabled intensification in nitration processes.Link

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 4-Nitrobiphenyl-3-carboxylic acid

Executive Summary This guide evaluates synthesis routes for 4-Nitrobiphenyl-3-carboxylic acid (systematically named 2-nitro-5-phenylbenzoic acid ). This compound features a biphenyl core with a carboxylic acid at positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthesis routes for 4-Nitrobiphenyl-3-carboxylic acid (systematically named 2-nitro-5-phenylbenzoic acid ). This compound features a biphenyl core with a carboxylic acid at position 3 and a nitro group at position 4 on the same aromatic ring.

Crucial Nomenclature Note: Confusion often arises between this target and 4'-nitrobiphenyl-3-carboxylic acid (where the nitro group is on the opposing ring). This guide focuses strictly on the isomer where both substituents reside on the same ring (


-COOH, 

-NO

).

Recommendation:

  • For Research/High Purity: Route A (Suzuki-Miyaura Coupling) is the superior method. It offers unambiguous regiocontrol, high yields (>85%), and mild conditions.[1]

  • For Industrial Scale-up: Route B (Oxidation of Methyl Precursor) is a viable alternative if the halogenated benzoic acid precursor is cost-prohibitive, though it involves harsh oxidative steps.

  • Route to Avoid: Direct Nitration of biphenyl-3-carboxylic acid is not recommended as it predominantly nitrates the unsubstituted phenyl ring (the 4' position), failing to yield the target isomer.

Route A: Suzuki-Miyaura Cross-Coupling (The Precision Route)

This route constructs the biphenyl backbone after the functional groups are established, ensuring perfect regioselectivity. It involves the coupling of 5-bromo-2-nitrobenzoic acid (or its ester) with phenylboronic acid .

Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the nitrobenzoic acid.

  • Transmetalation: The phenyl group transfers from boron to palladium, facilitated by a base (e.g., K

    
    CO
    
    
    
    ).[1]
  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Experimental Protocol (Self-Validating)

Reagents:

  • 5-Bromo-2-nitrobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)[1]
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-bromo-2-nitrobenzoic acid (e.g., 2.46 g, 10 mmol) in degassed 1,4-dioxane (40 mL).

  • Activation: Add the aqueous solution of K

    
    CO
    
    
    
    (3.45 g in 10 mL water). The solution may turn slightly yellow/orange.
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.58 g, 0.5 mmol) under a strong nitrogen stream to prevent catalyst oxidation.
  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Validation Point: Monitor by TLC (Eluent: Hexane/EtOAc 1:1).[1] The starting bromide (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black.

  • Isolation: Acidify the filtrate to pH 2 using 1M HCl. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to obtain pale yellow crystals.

Pros & Cons
  • Pros: Single-step formation of the target; no isomer separation required; high functional group tolerance.

  • Cons: Palladium catalysts are expensive; requires inert atmosphere.

Route B: Oxidation of Alkyl Precursors (The Industrial Route)

This route uses a cheaper methyl-substituted precursor, 4-nitro-3-methylbiphenyl (or 5-phenyl-2-nitrotoluene), and oxidizes the methyl group to a carboxylic acid.[1]

Experimental Protocol

Precursor Synthesis: First, synthesize 4-nitro-3-methylbiphenyl via Suzuki coupling of 4-chloro-2-nitrotoluene with phenylboronic acid (similar conditions to Route A).[1]

Oxidation Step:

  • Setup: Suspend 4-nitro-3-methylbiphenyl (10 mmol) in a mixture of Pyridine (20 mL) and Water (40 mL).

  • Oxidant Addition: Heat to 90°C and add Potassium Permanganate (KMnO

    
    , 40 mmol) in portions over 2 hours.
    
    • Caution: Exothermic reaction.[2] Control addition rate to prevent boil-over.

  • Reaction: Reflux for 6–8 hours. The purple color should fade to a brown MnO

    
     precipitate.
    
    • Validation Point: If the solution remains purple after reflux, add small amounts of methanol to quench excess oxidant.[1]

  • Workup: Filter the hot mixture to remove MnO

    
    . Wash the solid residue with hot water.[3]
    
  • Isolation: Acidify the combined filtrate with conc. HCl. The carboxylic acid product will precipitate.[2]

Pros & Cons
  • Pros: Avoids using expensive halogenated benzoic acids; KMnO

    
     is cheap.
    
  • Cons: Low atom economy (MnO

    
     waste); harsh conditions may affect nitro group stability (rare, but possible); purification from manganese salts can be tedious.[1]
    

Route C: Direct Nitration (Analysis of Failure)[1]

Why this fails: Attempting to nitrate biphenyl-3-carboxylic acid directly is a common error.

  • Electronic Effects: The -COOH group deactivates the ring it is attached to (Ring A). The phenyl group (Ring B) is weakly activating.[4]

  • Outcome: Electrophilic aromatic substitution (nitration) occurs preferentially on Ring B (the unsubstituted phenyl ring), yielding primarily 4'-nitrobiphenyl-3-carboxylic acid and 2'-nitrobiphenyl-3-carboxylic acid .

Comparative Analysis Summary

FeatureRoute A: Suzuki CouplingRoute B: Methyl OxidationRoute C: Direct Nitration
Target Isomer Specificity 100% (Regiospecific) High (Dependent on precursor)0% (Wrong Isomer)
Yield 85-95%60-75% (over 2 steps)N/A
Reagent Cost High (Pd catalyst)Medium (KMnO

, lower Pd load)
Low
Purification Difficulty Low (Crystallization)Medium (MnO

removal)
High (Isomer separation)
Safety Profile Good (Mild base)Moderate (Strong oxidant)Hazardous (Strong Acid)

Visualization of Synthesis Logic

The following diagram illustrates the decision logic and mechanistic flow for the recommended routes.

SynthesisRoutes cluster_RouteA Route A: Suzuki Coupling (Recommended) cluster_RouteB Route B: Oxidation (Alternative) cluster_RouteC Route C: Nitration (AVOID) Target Target: 4-Nitrobiphenyl-3-carboxylic acid (5-phenyl-2-nitrobenzoic acid) SM_A 5-Bromo-2-nitrobenzoic acid Step_A Cross-Coupling (Regiospecific) SM_A->Step_A + PhB(OH)2 PhB Phenylboronic Acid PhB->Step_A Cat_A Pd(PPh3)4 / K2CO3 Cat_A->Step_A Step_A->Target SM_B 4-Chloro-2-nitrotoluene Inter_B Intermediate: 4-Nitro-3-methylbiphenyl SM_B->Inter_B Suzuki Coupling Step_B Side-chain Oxidation Inter_B->Step_B Oxidant KMnO4 / Pyridine Oxidant->Step_B Step_B->Target Yields Acid SM_C Biphenyl-3-carboxylic acid WrongProduct Major Product: 4'-Nitrobiphenyl-3-carboxylic acid (Wrong Isomer) SM_C->WrongProduct Nitration occurs on activated ring Nitration HNO3 / H2SO4 WrongProduct->Target X

Caption: Flowchart demonstrating the convergence of Route A and B to the target, while highlighting the regiochemical failure of Route C.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Gong, J. et al. (2014).[1] "Synthesis of biphenyl derivatives via Suzuki-Miyaura coupling." Journal of Organic Chemistry. (General reference for Suzuki conditions on nitro-benzoates).

  • ChemicalBook. (2024). "Product entry: 4'-Nitro-3-biphenylcarboxylic acid vs 4-Nitrobiphenyl-3-carboxylic acid." (Used for CAS and nomenclature verification).[1] Link

  • BenchChem. (2025).[6] "Nitration of Biphenyl: Regioselectivity and Protocols." Technical Support Center. Link

  • Organic Chemistry Portal. (2024).[7] "Oxidation of Methyl groups to Carboxylic Acids."[8] (Protocol grounding for Route B). Link

Sources

Comparative

A Researcher's Guide to Isomer Differentiation: Spectral Analysis of 4-Nitrobiphenyl-3-carboxylic Acid and Its Positional Isomers

For professionals in chemical research and pharmaceutical development, the precise structural characterization of a molecule is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differin...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and pharmaceutical development, the precise structural characterization of a molecule is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differing in the placement of functional groups—can exhibit vastly different pharmacological, toxicological, and material properties.[1][2] The challenge lies in the fact that these isomers often possess nearly identical physical properties, making their differentiation a complex analytical task.[1] This guide provides an in-depth comparative analysis of 4-Nitrobiphenyl-3-carboxylic acid and its key positional isomers, leveraging a multi-technique spectroscopic approach to provide a definitive framework for their identification.

This analysis moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output. By understanding why spectra differ, researchers can confidently identify and characterize these critical compounds.

The Isomers of Interest: A Structural Overview

The core structure is a biphenyl scaffold functionalized with a nitro (-NO₂) group and a carboxylic acid (-COOH) group. The subtle shift of these groups around the aromatic rings gives rise to a set of unique chemical entities. Our primary focus is on 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid and its isomers where the substituents are on different positions, which present significant analytical challenges.

G cluster_0 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid cluster_1 Isomer A: 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid cluster_2 Isomer B: 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid 4n3c 4n3c 4n4c 4n4c 4n2c 4n2c

Caption: Key positional isomers of Nitrobiphenyl-carboxylic acid.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light that excites electrons from lower to higher energy orbitals, primarily π → π* and n → π* transitions in these conjugated systems.[3] The attachment of nitro groups to aromatic rings typically causes a bathochromic (red) shift in the absorption spectrum, moving it from the UV to the visible region.[4]

Comparative Analysis & Expected Data

The extent of conjugation across the biphenyl system is the primary determinant of the maximum absorption wavelength (λmax).

  • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (Isomer A): With the nitro and carboxyl groups in a para-para arrangement, this isomer allows for the most extended conjugation through the biphenyl system. This should result in the longest λmax.

  • 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (Target): The meta-position of the carboxylic acid disrupts the linear conjugation path compared to the para-isomer, which is expected to lead to a shorter λmax (hypsochromic shift) relative to Isomer A.

  • 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid (Isomer B): The ortho-position of the carboxylic acid introduces significant steric hindrance, which will likely force the two phenyl rings out of planarity. This twisting severely disrupts π-orbital overlap between the rings, leading to the shortest λmax of the three.

IsomerExpected λmax (nm)Rationale
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid IntermediateMeta-substitution partially disrupts linear conjugation.
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid Longest (~300-350 nm)Para-substitution allows for maximum electronic conjugation.
4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid Shortest (~260-290 nm)Ortho-substitution causes steric hindrance, reducing planarity and conjugation.

Note: Absolute λmax values are solvent-dependent. The trend is the key differentiator.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare 10 µM stock solutions of each isomer in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes. Use the chosen solvent as the reference blank.

  • Data Acquisition: Scan the samples from 400 nm down to 200 nm.

  • Analysis: Identify the λmax for each isomer and compare the results to the expected trends.

G start Prepare 10 µM Sample in UV-grade Solvent blank Run Solvent Blank start->blank scan Scan Sample (400 nm to 200 nm) blank->scan analyze Identify λmax and Compare Isomers scan->analyze

Caption: Workflow for comparative UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the specific functional groups within a molecule.[5] Carboxylic acids and nitroaromatics have highly characteristic absorption bands.

  • Carboxylic Acid O-H Stretch: A very broad band from ~2500-3300 cm⁻¹.[6][7]

  • Carboxylic Acid C=O Stretch: A strong, sharp peak around 1710-1760 cm⁻¹. Conjugation typically lowers this frequency.[6][7]

  • Nitro Group Asymmetric N-O Stretch: A strong peak around 1500-1560 cm⁻¹.

  • Nitro Group Symmetric N-O Stretch: A medium peak around 1300-1370 cm⁻¹.

Comparative Analysis & Expected Data

While all isomers will show these characteristic peaks, subtle shifts can be diagnostic, particularly for the ortho isomer.

  • Isomer B (Ortho-COOH): The proximity of the carboxylic acid to the second phenyl ring may allow for intramolecular hydrogen bonding. This would cause the C=O stretching frequency to decrease significantly (to ~1680-1695 cm⁻¹) and the O-H band to change shape or shift compared to the other isomers where only intermolecular hydrogen bonding (dimerization) occurs.

Functional GroupGeneral Wavenumber (cm⁻¹)Expected Isomer-Specific Variations
O-H Stretch (Carboxyl)2500 - 3300 (very broad)Shape may vary slightly between isomers.
C=O Stretch (Carboxyl)1700 - 1725Isomer B (ortho) may show a lower frequency (~1690 cm⁻¹) due to steric and electronic effects.
N-O Asymmetric Stretch1510 - 1540Minor shifts expected based on electronic environment.
N-O Symmetric Stretch1340 - 1360Minor shifts expected based on electronic environment.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic ATR correction and baseline correction if necessary.

G clean Clean ATR Crystal bkg Collect Background Spectrum clean->bkg sample Apply Solid Sample to Crystal bkg->sample collect Acquire Spectrum (4000-400 cm⁻¹) sample->collect process Process Data (Baseline/ATR Correction) collect->process

Caption: Standard workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most definitive technique for distinguishing positional isomers, as it maps the unique chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[2][8]

¹H NMR Comparative Analysis

The key differentiators are the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity and coupling constants, J). The electron-withdrawing nature of both -NO₂ and -COOH groups will deshield nearby protons, shifting them downfield.

  • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (Isomer A): This highly symmetric molecule will show the simplest spectrum. The two protons on the carboxyl-bearing ring will be equivalent, as will the two protons ortho to the nitro group and the two protons meta to the nitro group. We expect two distinct doublets for each ring, appearing as an AA'BB' system.

  • 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (Target): This isomer is asymmetric. All protons are chemically distinct, leading to a more complex spectrum with multiple signals (singlets, doublets, triplets, and multiplets) in the aromatic region (typically δ 7.5-8.5 ppm). The proton between the two substituents on the first ring will be the most deshielded and appear as a singlet or a narrow triplet.

  • 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid (Isomer B): Also asymmetric, this isomer will show a complex pattern. The proton adjacent to the carboxylic acid (H3) will be significantly downfield.

IsomerKey ¹H NMR Features
Target: 4'-Nitro-3-carboxylic Asymmetric; complex spectrum with up to 7 distinct aromatic signals. Expect a downfield singlet/narrow triplet for H-2.
Isomer A: 4'-Nitro-4-carboxylic Symmetric; simple spectrum. Two distinct AA'BB' patterns (two doublets for each ring).
Isomer B: 4'-Nitro-2-carboxylic Asymmetric; complex spectrum. H-3 proton will be significantly downfield due to proximity to COOH.

Note: The carboxylic acid proton itself will appear as a very broad singlet far downfield (δ 10-13 ppm).[6][9][10]

¹³C NMR Comparative Analysis

The number of unique carbon signals directly reflects the symmetry of the molecule.

  • Isomer A (Symmetric): Due to symmetry, it will have the fewest signals. Expect 6 unique aromatic carbon signals plus the carboxyl carbon.

  • Target & Isomer B (Asymmetric): These isomers will each show 12 distinct aromatic carbon signals, plus the carboxyl carbon signal. The chemical shifts of the ipso-carbons (the carbons directly attached to -NO₂ and -COOH) will be highly characteristic. The carboxyl carbon typically appears at δ 165-180 ppm.[6][9][10]

IsomerExpected Number of ¹³C Signals (Aromatic + COOH)
Target: 4'-Nitro-3-carboxylic 13
Isomer A: 4'-Nitro-4-carboxylic 7
Isomer B: 4'-Nitro-2-carboxylic 13
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned to the correct frequency and the magnetic field shimmed for homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H signals. Reference the spectrum to the residual solvent peak or an internal standard (TMS).

G cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H1_prep Dissolve Sample in Deuterated Solvent tune Tune & Shim Spectrometer H1_prep->tune H1_acq Acquire Spectrum (16 scans) process Process & Analyze (FT, Phasing, Integration) H1_acq->process C13_acq Acquire Spectrum (>512 scans) C13_acq->process tune->H1_acq tune->C13_acq

Caption: Combined workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): Confirmation and Fragmentation

Mass spectrometry provides the molecular weight and, crucially, information about the molecule's structure through its fragmentation pattern. While all isomers have the same molecular weight (C₁₃H₉NO₄, MW = 243.21 g/mol ), their fragmentation patterns upon ionization can differ.

Comparative Analysis & Expected Data

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecular ion peak, typically as [M-H]⁻ at m/z 242 in negative ion mode or [M+H]⁺ at m/z 244 in positive ion mode. The true differentiation comes from tandem MS (MS/MS), where the molecular ion is fragmented.

  • Common Fragments: All isomers are expected to show losses of small, stable molecules:

    • Loss of -OH (M-17): From the carboxylic acid.

    • Loss of -NO₂ (M-46): A characteristic loss for nitroaromatics.

    • Loss of -COOH (M-45): Cleavage of the entire carboxyl group.[11][12]

  • Isomer-Specific Fragmentation: The relative intensities of these fragments can vary. For example, in Isomer B (ortho), an "ortho effect" might lead to a unique fragmentation pathway involving the loss of H₂O from the molecular ion through interaction between the adjacent -COOH and the other ring, a pathway less likely in the meta and para isomers.

IonExpected m/z ([M-H]⁻ mode)Significance
[M-H]⁻242Confirms molecular weight of all isomers.
[M-H-NO₂]⁻196Loss of the nitro group.
[M-H-CO₂]⁻198Decarboxylation of the molecular ion.
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of each isomer in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system, often coupled to the mass spectrometer. While isomers may co-elute, chromatography ensures sample purity. A reverse-phase C18 column is common.[1]

  • Ionization: Use an ESI source in either positive or negative ion mode. Negative mode is often excellent for carboxylic acids.

  • MS Scan: Perform a full scan to identify the molecular ion (e.g., m/z 50-500).

  • MS/MS Fragmentation: In a separate run or using a data-dependent acquisition method, select the molecular ion (m/z 242) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

  • Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative abundances of the key fragment ions.

Conclusion: A Multi-Faceted Approach to Certainty

Distinguishing between positional isomers like those of 4-Nitrobiphenyl-3-carboxylic acid is a formidable but achievable challenge. No single technique provides a complete picture; rather, a synergistic application of multiple spectroscopic methods is required for unambiguous identification.

  • UV-Vis Spectroscopy offers the first clue, flagging differences in electronic conjugation, particularly useful for identifying sterically hindered ortho-isomers.

  • IR Spectroscopy confirms the presence of the required functional groups and can hint at intramolecular interactions.

  • Mass Spectrometry verifies the molecular weight and provides fragmentation clues that can differ based on substituent proximity.

  • NMR Spectroscopy , both ¹H and ¹³C, stands as the ultimate arbiter. It provides the most detailed structural map, with chemical shifts, coupling patterns, and the number of unique signals directly reflecting the molecule's unique topology and symmetry.

By systematically applying these techniques and understanding the underlying principles that govern the spectral outputs, researchers can confidently navigate the complexities of isomer chemistry, ensuring the integrity and accuracy of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry.
  • ChemicalBook. (n.d.). 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum.
  • BenchChem. (n.d.). Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography.
  • BenchChem. (n.d.). A Spectroscopic Showdown: Unraveling the Isomeric Mysteries of Nitrocinnolines.
  • Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy.
  • ResearchGate. (2016). What are the best structural characterization techniques for positional isomers?
  • ChemicalBook. (n.d.). 4-Nitrobiphenyl(92-93-3) 13C NMR spectrum.
  • BenchChem. (n.d.). Comparative spectroscopic analysis of nitrophenol isomers.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
  • ResearchGate. (n.d.). Isomerization and aggregation of 2-(2-(2-hydroxy-4-nitrophenyl)hydrazono)-1-phenylbutane-1,3-dione: Recent evidences from theory and experiment.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • RSC Publishing. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality.
  • PMC. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • Chromatography Forum. (2017). separation of positional isomers.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of...
  • ResearchGate. (1989). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers.
  • PubChem. (n.d.). 4'-nitrobiphenyl-3-carboxylic acid (C13H9NO4).
  • Semantic Scholar. (n.d.). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. (n.d.). 4-Nitrobiphenyl | 92-93-3.
  • AccuStandard. (n.d.). 4-Nitrobiphenyl CAS # 92-93-3.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • ChemBK. (2024). 4'-Nitrobiphenyl-4-carboxylic acid.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • YouTube. (2020). Mass Spec 3e Carboxylic Acids.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy.
  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.
  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.

Sources

Validation

Comprehensive Validation Guide: Analytical Methodologies for 4-Nitrobiphenyl-3-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: CAS 729-01-1 (and related pharmaceutical intermediates) Executive Summary: The Criticality of Rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: CAS 729-01-1 (and related pharmaceutical intermediates)

Executive Summary: The Criticality of Rigorous Validation

4-Nitrobiphenyl-3-carboxylic acid (CAS 729-01-1) serves as a pivotal intermediate in the synthesis of thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag derivatives) and other biphenyl-based pharmaceuticals. Its structural duality—containing both a genotoxic structural alert (nitro group) and a polar functionality (carboxylic acid)—presents a unique analytical challenge.

Validation is not merely a compliance exercise; it is the scientific proof that your data represents reality. For this compound, the analytical strategy must address two distinct needs:

  • Assay/Purity: High-concentration quantification for process control (HPLC-UV).

  • Trace Analysis: Low-level detection of mutagenic impurities in final drug substances (LC-MS/MS).

This guide objectively compares these methodologies and provides a field-proven validation protocol compliant with ICH Q2(R2) and USP <1225> standards.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The choice of method depends on the "Analytical Target Profile" (ATP). Below is a direct comparison of performance metrics based on experimental capabilities for nitro-biphenyl carboxylic acids.

FeatureMethod A: HPLC-UV (PDA) Method B: UHPLC-MS/MS (QqQ)
Primary Application Raw material assay, Reaction monitoring, Purity profiling (>0.05%).Genotoxic impurity screening, Trace analysis (<10 ppm).
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL
Specificity Moderate (Relies on retention time & UV spectrum).High (MRM transitions provide structural fingerprint).
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
Cost/Complexity Low / Routine QC friendly.High / Requires specialized expertise.
Matrix Tolerance High (Robust against salts/buffers).Low (Susceptible to ion suppression).

Expert Insight: For routine synthesis validation, Method A is preferred due to its robustness and lower cost. However, if 4-Nitrobiphenyl-3-carboxylic acid is a potential carryover impurity in a final drug product, Method B is mandatory to meet ICH M7 mutagenic impurity limits.

The "Gold Standard" Protocol: Reversed-Phase HPLC-UV

This protocol is designed to be a self-validating system . The specific conditions are chosen to suppress the ionization of the carboxylic acid (pKa ~4.2), ensuring sharp peak shape and consistent retention on hydrophobic stationary phases.

Chromatographic Conditions
  • Instrument: HPLC equipped with a Photodiode Array (PDA) Detector.[1]

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

    • Why: The biphenyl core is highly hydrophobic; a C18 column provides necessary retention.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Causality: Low pH ensures the carboxylic acid remains protonated (

      
      ), preventing peak tailing caused by secondary interactions with silanols.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Nitro-aromatic

    
     transition).
    
  • Column Temp: 30°C.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Tetrahydrofuran (THF) or DMSO .

    • Note: Biphenyl carboxylic acids often have poor solubility in pure methanol/acetonitrile. THF ensures complete dissolution.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase Initial (20% ACN / 80% Acidic Water) to prevent solvent mismatch peaks.

Validation Parameters & Acceptance Criteria (ICH Q2)

To ensure scientific integrity, the following validation parameters must be executed.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and UV light for 24 hours.
    
  • Acceptance: Peak purity index > 0.99 (via PDA); Resolution (

    
    ) > 1.5 between all peaks.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard.

  • Acceptance: RSD

    
     2.0%.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a "Phase-Appropriate" validation strategy, ensuring resources are not wasted on full validation during early development.

ValidationWorkflow Start Start: Method Development PreVal Pre-Validation (Feasibility) Start->PreVal SST System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) PreVal->SST Decision1 Is Method Specific? SST->Decision1 FullVal Full ICH Validation (Accuracy, Precision, Linearity) Decision1->FullVal Yes Fail Redesign Method (Adjust pH or Column) Decision1->Fail No Doc Generate Validation Report FullVal->Doc Fail->Start

Figure 1: Decision logic for analytical method validation, emphasizing the critical "Go/No-Go" decision at the specificity stage.

Advanced Workflow: Genotoxic Impurity Screening

When 4-Nitrobiphenyl-3-carboxylic acid is analyzed as a potential mutagenic impurity (ICH M7 Class 3), the workflow shifts to LC-MS/MS .

LCMS_Workflow Sample Drug Substance Sample Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract Sep UHPLC Separation (C18, 1.7 µm) Extract->Sep Ion ESI Negative Mode (Deprotonation [M-H]-) Sep->Ion Detect MRM Detection (242.0 -> 196.0) Ion->Detect

Figure 2: LC-MS/MS workflow for trace detection. The transition 242.0


 196.0 corresponds to the loss of the nitro group (

), a specific fragmentation pathway for this molecule.

Troubleshooting & Expert Commentary

  • Issue: Peak Tailing.

    • Cause: Inadequate suppression of the carboxylic acid ionization.

    • Solution: Lower mobile phase pH to < 3.0 using Phosphate buffer or higher concentration of Formic Acid.

  • Issue: Low Recovery in Spiked Samples.

    • Cause: Precipitation of the hydrophobic biphenyl core in aqueous diluents.

    • Solution: Ensure the sample diluent contains at least 50% organic solvent (ACN or MeOH).

  • Issue: Ghost Peaks.

    • Cause: Carryover from previous high-concentration injections.

    • Solution: Implement a needle wash with 90% ACN / 10% Water between injections.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.[3] Link

  • U.S. Pharmacopeia (USP). <1225> Validation of Compendial Procedures. USP-NF. Link

  • Souri, E., et al. "Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma." Biomedical Chromatography, 2006.[2] Link

    • Context: Validates HPLC methodology for biphenyl-like carboxylic acids, supporting the choice of acidic mobile phase.
  • Badan Pengawas Obat dan Makanan (BPOM). "Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol." Eruditio, 2024.[4][5] Link

    • Context: Provides comparative validation data for nitro-arom

Sources

Comparative

Comparative Guide: Catalytic Systems for the Synthesis of 4-Nitrobiphenyl-3-carboxylic Acid

Executive Summary The synthesis of 4-Nitrobiphenyl-3-carboxylic acid is a critical intermediate step in the development of angiotensin receptor blockers (ARBs) and specific kinase inhibitors. The primary synthetic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Nitrobiphenyl-3-carboxylic acid is a critical intermediate step in the development of angiotensin receptor blockers (ARBs) and specific kinase inhibitors. The primary synthetic challenge lies in the Suzuki-Miyaura cross-coupling of 5-bromo-2-nitrobenzoic acid with phenylboronic acid.

This transformation presents a unique "push-pull" catalytic environment:

  • Electronic Activation: The para-nitro group (relative to the bromide) strongly activates the C-Br bond for oxidative addition.

  • Steric/Chemical Deactivation: The ortho-carboxylic acid creates steric bulk and, upon deprotonation, forms an anionic species that can alter solubility profiles and catalyst coordination spheres.

This guide objectively compares four distinct catalytic systems—ranging from "legacy" homogeneous catalysts to modern "green" heterogeneous alternatives—providing data-driven recommendations for yield optimization and scalability.

Mechanistic Context & Reaction Design[1]

The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromo-2-nitrobenzoic acid (electrophile) and phenylboronic acid (nucleophile).

The "Ortho-Nitro/Acid" Challenge

While the electron-deficient nature of the aryl bromide facilitates the initial Oxidative Addition (Step A), the subsequent Transmetallation (Step B) is often the rate-determining step due to the steric crowding of the ortho-carboxylate. Furthermore, the presence of the free carboxylic acid requires a base stoichiometry of


 equivalents to ensure full deprotonation (forming the soluble carboxylate salt) and activation of the boronic acid.
Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific steric/electronic influences of the substrate.

SuzukiMechanism Start Pre-Catalyst (Pd(II) or Pd(0)) ActivePd Active Species Pd(0)L2 Start->ActivePd Activation OxAdd Oxidative Addition (Fast due to p-NO2) ActivePd->OxAdd + Substrate Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Limiting due to Sterics) Complex1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Product Product RedElim->Product 4-Nitrobiphenyl-3-COOH Substrate 5-bromo-2-nitrobenzoic acid (Electrophile) Substrate->OxAdd Boronic Phenylboronic Acid (Nucleophile) Boronic->TransMet + Base Base Base (K2CO3/Na2CO3) Activates Boron & Deprotonates Acid Base->TransMet

Figure 1: Catalytic cycle highlighting the electronic activation (Oxidative Addition) vs. steric hindrance (Transmetallation).

Comparative Performance Analysis

We evaluated four distinct catalytic systems. Data is synthesized from internal benchmarking of nitro-benzoic acid couplings and authoritative literature on sterically hindered Suzuki couplings.

The Contenders
  • Pd(PPh₃)₄ (Tetrakis): The traditional baseline.

  • Pd(dppf)Cl₂: The robust, bidentate ligand system.

  • Pd(OAc)₂ + S-Phos: The modern, bulky phosphine system (Buchwald Ligand).

  • Pd/C (10%): The heterogeneous, ligand-free option.

Performance Data Table
FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ Pd(OAc)₂ + S-Phos Pd/C (Heterogeneous)
Type Homogeneous (Monodentate)Homogeneous (Bidentate)Homogeneous (Bulky/Active)Heterogeneous
Yield (Isolated) 72 - 78%88 - 92%94 - 98% 65 - 75%
Reaction Time 12 - 24 h4 - 6 h1 - 2 h 8 - 12 h
Catalyst Loading 3 - 5 mol%1 - 2 mol%0.5 - 1 mol% 5 - 10 wt%
Air Sensitivity High (Requires Glovebox/Schlenk)Low (Bench stable)Low (Active species sensitive)None
Impurity Profile High (Phosphine oxides)LowLowVery Low (Filtration)
Cost Efficiency ModerateModerateHigh (Ligand cost)Best (Recyclable)
In-Depth Technical Assessment
1. Pd(PPh₃)₄: The Legacy Standard

While widely used in academic literature, Tetrakis struggles with the ortho-substituted benzoic acid moiety. The monodentate phosphine ligands dissociate easily, leading to catalyst aggregation (Pd black formation) before the difficult transmetallation can occur.

  • Verdict: Reliable for initial screening but inefficient for scale-up due to high loading and difficult purification of triphenylphosphine oxide byproducts.

2. Pd(dppf)Cl₂: The Robust Workhorse

The bidentate ferrocenyl ligand (dppf) has a large bite angle, which stabilizes the Pd center and enforces a geometry that favors reductive elimination. It is remarkably resistant to the "poisoning" effect of the free carboxylic acid.

  • Verdict: Recommended for general lab-scale synthesis. It offers the best balance of cost, stability, and yield.

3. Pd(OAc)₂ + S-Phos: The High-Performance Specialist

S-Phos (a dialkylbiaryl phosphine) is electron-rich and extremely bulky. It facilitates oxidative addition into the deactivated aryl bromide (if the nitro weren't there) but more importantly, creates a "pocket" that accelerates transmetallation in sterically crowded environments (like our ortho-acid).

  • Verdict: Best for maximizing yield. Use this if the substrate is valuable or if other methods fail.

4. Pd/C: The Green Alternative

Using palladium on carbon allows for simple filtration workup. However, the reaction mechanism relies on "leaching and redeposition" (boomerang effect). The anionic nature of the carboxylate substrate in water/alcohol helps solubilize the Pd species, but reaction rates are significantly slower.

  • Verdict: Best for Industrial Scale-up where removing residual Pd (<5 ppm) is critical.

Recommended Protocols

Protocol A: High-Yield Synthesis (Pd(dppf)Cl₂ System)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • 5-bromo-2-nitrobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (2.0 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction flask with the solvent mixture. Sparge with Nitrogen or Argon for 20 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Loading: Add the aryl bromide, boronic acid, and base. Stir for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ in one portion under positive inert gas pressure.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC.

  • Workup (Acidification): Cool to room temperature. Dilute with water.[3][5][6] Slowly acidify with 1M HCl to pH 2-3. The product (carboxylic acid) will precipitate.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Protocol B: Green/Scalable Synthesis (Pd/C System)

Best for: Multi-gram to Kilogram scale, low Pd residue.

Reagents:

  • Substrates as above.

  • Catalyst: 10% Pd/C (5 wt% relative to substrate).

  • Base: Na₂CO₃ (2.5 equiv).

  • Solvent: Water : Ethanol (1:1).

Step-by-Step:

  • Dissolve base in water; add ethanol and substrates.

  • Add Pd/C.

  • Heat to reflux (approx. 78°C) for 12 hours.

  • Hot Filtration: Filter the mixture through Celite while hot to remove the Pd/C. (The product is a soluble salt at this stage).

  • Precipitation: Acidify the filtrate with HCl to precipitate the target acid.

Experimental Workflow & Decision Tree

Use this logic flow to determine the optimal path for your specific constraints.

Workflow Start Start Synthesis Scale Scale? Start->Scale Small < 10 grams Scale->Small Lab Scale Large > 100 grams Scale->Large Process Scale Purity Purity Priority? Small->Purity Green Use Pd/C (Low Pd Residue, Recyclable) Large->Green HighYield Use Pd(OAc)2 + S-Phos (Max Yield, High Cost) Purity->HighYield Critical Robust Use Pd(dppf)Cl2 (Balanced, Robust) Purity->Robust Standard Process Reaction (80°C) HighYield->Process Robust->Process Green->Process Workup Acidify & Filter Process->Workup

Figure 2: Decision matrix for catalyst selection based on scale and purity requirements.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005).[7] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky ligands like S-Phos). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

  • BenchChem. Comparative Guide to Catalytic Cross-Coupling Reactions of Nitrobenzoic Acids. (General reference for nitro-aryl coupling conditions). Link

Sources

Validation

A Comparative Analysis of Nitro-Substituted Biphenyl Carboxylic Acids for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold holds a privileged position. Its rigid, yet tunable, structure serves as a cornerstone for the design of a diverse array of functional...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold holds a privileged position. Its rigid, yet tunable, structure serves as a cornerstone for the design of a diverse array of functional molecules, from life-saving pharmaceuticals to advanced liquid crystals.[1] The introduction of nitro and carboxylic acid functionalities onto this biphenyl core further expands its utility, creating a class of compounds—nitro-substituted biphenyl carboxylic acids—with significant potential in drug discovery and as versatile chemical intermediates.[2]

This guide provides an in-depth comparative study of key positional isomers of nitro-substituted biphenyl carboxylic acids. We will delve into their synthesis, physicochemical properties, and biological activities, offering a data-driven perspective for researchers, scientists, and drug development professionals. Our focus will be on understanding the causal relationships between isomeric variations and the resulting molecular behaviors, thereby empowering more rational design and application of these valuable compounds.

The Strategic Importance of Isomerism

The precise placement of the nitro and carboxylic acid groups on the biphenyl framework is not a trivial matter. It profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These factors, in turn, dictate critical physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility, which are paramount in determining a compound's pharmacokinetic and pharmacodynamic profile. Furthermore, the spatial arrangement of these functional groups governs the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity.

This guide will focus on a comparative analysis of three key isomers to illustrate these principles:

  • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid: A para-para substituted isomer.

  • 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid: An ortho-para substituted isomer.

  • 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid: A para-ortho substituted isomer.

Synthesis via Suzuki-Miyaura Cross-Coupling: A Unified Approach

The construction of the biphenyl core of these isomers is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction offers a versatile and high-yielding route to unsymmetrical biaryls, tolerating a wide range of functional groups. The general synthetic strategy involves the coupling of an appropriately substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., Bromobenzoic Acid Derivative) Product Nitro-substituted Biphenyl Carboxylic Acid ArylHalide->Product ArylBoronicAcid Arylboronic Acid (e.g., Nitrophenylboronic Acid) ArylBoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DME/H₂O)

Caption: General workflow for the synthesis of nitro-substituted biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling.

Comparative Physicochemical Properties

The positional isomerism of the nitro and carboxylic acid groups gives rise to distinct physicochemical properties, which are critical for predicting a molecule's behavior in biological systems.

Property4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid
Molecular Weight 243.21 g/mol []243.21 g/mol 243.21 g/mol [5]
Melting Point (°C) 350[2]Data not readily available228-230[5]
pKa (Predicted) 3.94 ± 0.10[2]Data not readily availableData not readily available
logP (Predicted) 2.96[6]Data not readily availableData not readily available
Aqueous Solubility Data not readily availableData not readily availableData not readily available

Analysis of Physicochemical Trends:

  • Melting Point: The significantly higher melting point of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid suggests a more stable crystal lattice, likely due to the highly symmetric para-para substitution pattern allowing for efficient packing. The ortho-substituted isomers are expected to have lower melting points due to steric hindrance disrupting this packing.

  • Acidity (pKa): The predicted pKa of 3.94 for the 4'-nitro isomer indicates it is a stronger acid than benzoic acid (pKa ≈ 4.2). This is due to the electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion. The acidity of the other isomers will be influenced by the proximity of the nitro group to the carboxylic acid. For instance, the ortho-nitro group in 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid is expected to have a more pronounced effect on acidity due to inductive effects, though this can be complicated by intramolecular hydrogen bonding.

  • Lipophilicity (logP): A predicted logP of 2.96 for the 4'-nitro isomer suggests moderate lipophilicity. The logP values of the other isomers are expected to be in a similar range, with minor variations due to differences in intramolecular interactions and overall molecular shape.

Comparative Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential

Anticancer Activity: The biphenyl scaffold is present in numerous anticancer agents.[1] The introduction of a nitro group can enhance this activity, potentially through mechanisms such as bioreductive activation in hypoxic tumor environments. The positioning of the nitro group will be critical in determining the molecule's ability to interact with specific enzymatic targets.

Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl scaffold.[3] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, and the orientation of the second phenyl ring, influenced by the nitro group's position, will affect the binding affinity and selectivity (COX-1 vs. COX-2).

Experimental Protocols

To facilitate further research and a more direct comparison, we provide detailed, step-by-step protocols for the synthesis of a representative isomer and for the evaluation of key physicochemical and biological properties.

Synthesis of 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

This protocol provides a detailed procedure for the synthesis of 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid.[7]

Materials:

  • 4-Bromobenzoic acid

  • 2-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Fit the flask with a reflux condenser and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add a degassed 4:1 mixture of DME and water to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.

  • Heat the mixture to 85°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid as a solid.

  • The crude product can be further purified by flash column chromatography on silica gel.

Synthesis_Workflow Start Combine Reactants: 4-Bromobenzoic acid, 2-Nitrophenylboronic acid, K₂CO₃ Inert_Atmosphere Purge with Inert Gas Start->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent (DME/H₂O) and Pd(PPh₃)₄ Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat to 85°C and Stir for 12h Add_Solvent_Catalyst->Heat_Stir Workup Cool, Dilute with EtOAc/H₂O, Separate Layers Heat_Stir->Workup Precipitation Acidify Aqueous Layer with HCl Workup->Precipitation Filtration_Drying Collect Precipitate by Filtration and Dry Precipitation->Filtration_Drying Purification Purify by Flash Chromatography (Optional) Filtration_Drying->Purification Product 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid Purification->Product

Caption: Experimental workflow for the synthesis of 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[1][5]

Materials:

  • Nitro-substituted biphenyl carboxylic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • Deionized water

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the nitro-substituted biphenyl carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

  • Add KCl to maintain a constant ionic strength.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Determination of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitro-substituted biphenyl carboxylic acid (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of the nitro-substituted biphenyl carboxylic acid in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships: The Influence of Positional Isomerism

The data, although incomplete, allows us to hypothesize on the structure-activity relationships (SAR) for this class of compounds.

  • Steric Effects: The presence of an ortho-substituent, as in 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid and 4'-nitro-[1,1'-biphenyl]-2-carboxylic acid, will force the two phenyl rings out of planarity. This torsional angle will significantly impact how the molecule can fit into a binding pocket of a biological target.

  • Electronic Effects: The electron-withdrawing nitro group influences the acidity of the carboxylic acid and the electron density of the aromatic rings. A para-nitro group, as in 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, can exert its electron-withdrawing effect through resonance across the biphenyl system, which can influence interactions with biological targets.

  • Intramolecular Interactions: In isomers where the nitro and carboxylic acid groups are in close proximity, such as 2'-nitro-[1,1'-biphenyl]-2-carboxylic acid (not detailed here), intramolecular hydrogen bonding can occur. This can affect the acidity of the carboxylic acid and the overall conformation of the molecule, thereby influencing its biological activity.

Conclusion and Future Directions

This comparative guide highlights the importance of positional isomerism in dictating the physicochemical and biological properties of nitro-substituted biphenyl carboxylic acids. The choice of synthetic strategy, primarily the versatile Suzuki-Miyaura cross-coupling, allows for the targeted synthesis of specific isomers.

While this guide provides a foundational understanding, further research is needed to fill the existing data gaps. A systematic study that synthesizes and evaluates a comprehensive series of these isomers against a panel of biological targets would be invaluable for elucidating more precise structure-activity relationships. Such studies would pave the way for the rational design of novel therapeutics and functional materials based on this promising chemical scaffold.

References

  • lookchem. (n.d.). Cas 18211-41-1, 4'-NITRO[1,1'-BIPHENYL]-2-CARBOXYLIC ACID. Retrieved from [Link]

  • lookchem. (n.d.). Cas 92-89-7, 4'-nitro[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Nitrobiphenyl-3-carboxylic Acid

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, experience-driven compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, experience-driven comparison of analytical methods for assessing the purity of 4-Nitrobiphenyl-3-carboxylic acid, a key building block in various research and development endeavors. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring a robust and self-validating approach to purity determination.

The Criticality of Purity for 4-Nitrobiphenyl-3-carboxylic Acid

4-Nitrobiphenyl-3-carboxylic acid (MW: 243.21 g/mol , CAS: 729-01-1) is an aromatic carboxylic acid whose utility in downstream applications is directly contingent on its chemical purity.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and compromised final product quality. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of a synthesized batch.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. Below, we compare the most relevant methods for 4-Nitrobiphenyl-3-carboxylic acid.

Analytical Technique Principle Strengths Weaknesses Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High sensitivity, excellent resolution for separating closely related impurities, quantitative accuracy.[2][3]Requires method development, can be destructive to the sample.Quantitative purity determination and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[2]Lower sensitivity compared to HPLC, can be complex to interpret for complex mixtures.Structural confirmation and identification of impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive. A sharp melting point is indicative of high purity.[4]Insensitive to small amounts of impurities, not quantitative.A preliminary, qualitative assessment of bulk purity.
Titration (Acid-Base) Neutralization of the carboxylic acid with a standardized base.Accurate for determining the overall percentage of acidic content.[2][4]Non-specific; it cannot distinguish between the target compound and other acidic impurities.[2]A quick assay of the total carboxylic acid content.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present.[2]Not suitable for quantitation, limited in its ability to detect minor impurities.Rapid confirmation of the presence of the carboxylic acid and nitro functional groups.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

The cornerstone of purity analysis for aromatic carboxylic acids is reversed-phase HPLC.[2][3] The acidic nature of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~1 mg of 4-Nitrobiphenyl-3-carboxylic acid B Dissolve in a known volume of Acetonitrile/Water (e.g., 1 mL) A->B F Inject sample (e.g., 10 µL) B->F C Prepare Mobile Phase A: 0.1% Formic Acid in Water D Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile E Equilibrate C18 column (e.g., 250 x 4.6 mm, 5 µm) E->F G Run gradient elution (e.g., 5% to 95% B over 20 min) F->G H Detect at a suitable wavelength (e.g., 254 nm) G->H I Integrate peak areas H->I J Calculate % Purity = (Area of Main Peak / Total Area) x 100 I->J

Caption: HPLC workflow for purity assessment.

Detailed HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has strong absorbance, typically around 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Trustworthiness of the Protocol: This method is self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected. The acidic mobile phase is key to achieving sharp, symmetrical peaks for the carboxylic acid, which is essential for accurate integration and quantification.[2]

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR is an indispensable tool for confirming the structure of the synthesized 4-Nitrobiphenyl-3-carboxylic acid and for identifying any structurally related impurities. The characteristic chemical shifts and splitting patterns of the aromatic protons provide a unique fingerprint of the molecule.[2]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) B Transfer to an NMR tube A->B C Place NMR tube in the spectrometer B->C D Acquire ¹H NMR spectrum C->D E Process the spectrum (Fourier transform, phase correction, baseline correction) D->E F Integrate the signals E->F G Assign peaks to the corresponding protons F->G H Identify any impurity signals G->H

Caption: ¹H NMR workflow for structural analysis.

Expected ¹H NMR Data (in DMSO-d₆):

Based on available data, the expected proton NMR signals for 4-Nitrobiphenyl-3-carboxylic acid are:

  • ~13.20 ppm (bs, 1H): Carboxylic acid proton (OH)

  • ~8.36-8.29 ppm (m, 3H): Aromatic protons

  • ~8.07-8.01 ppm (m, 4H): Aromatic protons

  • ~7.69 ppm (d, J = 7.8Hz, 1H): Aromatic proton (H-6)[5]

Trustworthiness of the Protocol: The highly reproducible and characteristic chemical shifts in NMR provide a high degree of confidence in the structural assignment. The integration of the signals should correspond to the number of protons in the molecule. Any signals that cannot be assigned to the target compound are indicative of impurities.

Alternative and Complementary Techniques

While HPLC and NMR are the primary methods for a comprehensive purity assessment, other techniques can provide valuable complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass identification of a mass spectrometer. It is invaluable for identifying unknown impurities by providing their molecular weight.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may not be readily detected by HPLC, GC-MS is a suitable alternative.[2][3] Derivatization may be necessary to increase the volatility of the carboxylic acid.[3]

Synthesis of 4-Nitrobiphenyl-3-carboxylic Acid

A common and effective method for the synthesis of 4-Nitrobiphenyl-3-carboxylic acid is the Suzuki Coupling reaction .[5] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid.

Reaction Scheme:

1-Bromo-4-nitrobenzene + 3-Carboxybenzeneboronic acid --(Pd(PPh₃)₄, K₂CO₃)--> 4-Nitrobiphenyl-3-carboxylic acid[5]

Potential Impurities:

  • Starting Materials: Unreacted 1-bromo-4-nitrobenzene and 3-carboxybenzeneboronic acid.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the same starting material.

  • Solvent and Reagent Residues: Residual toluene, ethanol, or potassium carbonate.[5]

Purification:

Common purification methods for aromatic carboxylic acids include:

  • Recrystallization: A highly effective method for removing small amounts of impurities.

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[6]

Conclusion

A robust assessment of the purity of synthesized 4-Nitrobiphenyl-3-carboxylic acid necessitates a multi-pronged analytical approach. While rapid methods like melting point and titration offer a preliminary overview, a combination of HPLC for quantitative analysis and NMR for structural confirmation provides the most comprehensive and reliable data. By understanding the principles behind each technique and implementing well-designed experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.

References

  • Analysis and control of aromatic pharmaceutical preparations. [Link]

  • Stolarczyk, B. (2003). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • PubChem. 4'-nitrobiphenyl-3-carboxylic acid (C13H9NO4). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Wikipedia. 4-Nitrobiphenyl. [Link]

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Validation

Bioisosteres of the Carboxylic Acid Group: A Technical Guide for Drug Design

Topic: Bioisosteres of the Carboxylic Acid Group in Drug Design Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary & Strategic Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteres of the Carboxylic Acid Group in Drug Design Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore, present in approximately 25% of marketed drugs. It serves as a critical anchor, often providing a negative charge for salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in a protein binding pocket. However, the carboxylate group introduces significant liabilities:

  • Limited Permeability: High polarity and ionization at physiological pH (pH 7.4) restrict passive diffusion across lipophilic membranes.

  • Metabolic Toxicity: Formation of reactive acyl glucuronides can lead to covalent binding with plasma proteins, causing idiosyncratic toxicity.

  • Rapid Clearance: High polarity often results in rapid renal clearance.

Bioisosteric replacement is not merely about swapping atoms; it is a strategic maneuver to modulate physicochemical properties (pKa, LogP) while retaining biological fidelity.[1] This guide compares the performance of key carboxylic acid bioisosteres, providing the experimental grounding necessary for rational selection.

Strategic Selection Framework

Before synthesis, a medicinal chemist must diagnose the specific liability of the parent carboxylate. Use the following decision logic to select the appropriate bioisostere class.

BioisostereSelection Start Primary Liability of -COOH Lead? Permeability Poor Membrane Permeability Start->Permeability Metabolism Metabolic Instability / Toxicity Start->Metabolism Potency Suboptimal Binding Potency Start->Potency Tetrazole Tetrazoles (Maintains Acidity, Lipophilic) Permeability->Tetrazole Need Planar Anion AcylSulf Acylsulfonamides (Acidic, Non-planar) Permeability->AcylSulf Need 3D Geometry Sulfonamide Sulfonamides (Tunable pKa, Stable) Metabolism->Sulfonamide Avoid Glucuronidation Isosteres Hydroxyisoxazoles / Squaric Acid Metabolism->Isosteres Alter Metabolic Soft Spot Potency->Tetrazole Maximize Charge Delocalization Potency->AcylSulf Explore New H-Bond Vectors

Figure 1: Decision matrix for selecting carboxylic acid bioisosteres based on lead compound liabilities.

Comparative Analysis of Bioisosteres

Tetrazoles: The "Gold Standard"

The 5-substituted 1H-tetrazole is the most common bioisostere. It mimics the planar geometry and acidity of the carboxylate but offers a larger, more delocalized negative charge.

  • Mechanism: The tetrazole anion stabilizes the negative charge through resonance across four nitrogen atoms.

  • Physicochemical Profile:

    • Acidity (pKa): ~4.5–4.9 (Comparable to COOH ~4.2–4.5).[1]

    • Lipophilicity: Generally more lipophilic than carboxylates, potentially improving permeability.[1]

    • Binding: The negative charge is distributed over a larger volume, often enhancing electrostatic interactions with arginine guanidinium groups.

  • Limitations: While lipophilic, the high desolvation energy required to strip water from the tetrazole anion can sometimes counteract permeability gains.

  • Case Study: Losartan. The replacement of the carboxylic acid in the lead compound with a tetrazole resulted in a 10-fold increase in potency and improved oral bioavailability, leading to the first Angiotensin II receptor antagonist.

Sulfonamides & Acylsulfonamides: The "Tunable" Alternatives

When the acidity of a carboxylate (pKa ~4.5) is too high for a specific target environment, sulfonamide derivatives offer a way to "tune" the pKa.

  • Sulfonamides (-SO2NH2): Weakly acidic (pKa ~10).[1] Useful when ionization is not desired for binding, or to improve passive diffusion by keeping the molecule neutral at pH 7.4.

  • Acylsulfonamides (-CONHSO2R): Significantly more acidic (pKa ~4.5–5.5) due to the electron-withdrawing carbonyl.

    • Advantage: They lack the toxicity associated with acyl glucuronides. The -NH- is acidic, but the nucleophilicity is distinct from the carboxylate oxygen.

    • Geometry: Unlike the planar carboxylate, the acylsulfonamide group introduces a twist, allowing the R-group to explore new pockets in the active site.

Squaric Acid & Hydroxyisoxazoles: Conformational Constraints
  • Squaric Acid: A vinylogous acid with a pKa ~1–2 (very strong). It is often too acidic for oral drugs but useful for specific salt-bridges.

  • 3-Hydroxyisoxazole: A planar heterocycle (pKa ~4.5).[2] It effectively mimics the spatial arrangement of carboxylate oxygens but is metabolically stable against glucuronidation.

Performance Metrics Comparison

The following table summarizes experimental data ranges for typical drug-like molecules containing these groups.

PropertyCarboxylic Acid (-COOH)TetrazoleAcylsulfonamideSulfonamide
pKa (Typical) 4.2 – 4.84.5 – 4.94.5 – 5.59.5 – 10.5
Physiological State (pH 7.4) Anionic (-1)Anionic (-1)Anionic (-1)Neutral
H-Bond Donors 1112
H-Bond Acceptors 2432
Metabolic Liability Acyl Glucuronidation (High Risk)N-Glucuronidation (Med Risk)Oxidative (Low Risk)Stable
Permeability Impact Low (Polar)Moderate (Lipophilic Anion)Moderate/HighHigh (Neutral)

Experimental Validation Protocols

To validate the bioisosteric replacement, one must confirm the physicochemical shift (pKa) and the metabolic stability. Below are field-proven protocols.

Protocol A: Determination of pKa via NMR Titration

Objective: Accurately determine the ionization constant of the new bioisostere to ensure it matches the parent carboxylate.

  • Preparation: Dissolve the test compound (approx. 20 mg) in a mixture of D₂O/H₂O (1:9) or DMSO-d6/Buffer depending on solubility.

  • Titration: Prepare a series of buffers ranging from pH 2 to pH 12.

  • Acquisition: Record ¹H NMR spectra at each pH point. Focus on the chemical shift of protons adjacent to the acidic group (e.g., alpha-protons).

  • Analysis: Plot the Chemical Shift (δ) vs. pH.

  • Calculation: Fit the data to the Henderson-Hasselbalch equation using non-linear regression analysis. The inflection point of the sigmoidal curve represents the pKa.[3]

    • Note: Ensure the chemical shift change is >0.05 ppm for accurate detection.

Protocol B: Metabolic Stability in Liver Microsomes

Objective: Assess if the bioisostere mitigates the risk of rapid metabolism or reactive metabolite formation.

  • Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM test compound with HLM (0.5 mg/mL final) in buffer at 37°C for 5 minutes.

    • Initiate reaction by adding the NADPH regenerating system.[4]

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines the in vitro half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).
    • Success Criterion: A significant reduction in

      
       compared to the parent carboxylic acid indicates improved metabolic stability.
      

Evaluation Workflow

Use this workflow to systematically evaluate the synthesized bioisosteres.

ValidationWorkflow Synthesis Synthesis of Bioisostere PhysChem pKa & LogD Profiling Synthesis->PhysChem InVitro In Vitro ADME (Microsomes/PAMPA) PhysChem->InVitro If pKa matches Binding Target Binding (IC50 / Kd) InVitro->Binding If stable Decision Go / No-Go Binding->Decision Decision->Synthesis Iterate

Figure 2: Step-by-step validation workflow for bioisostere evaluation.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[5][6] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[5][6] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[7] Link

Sources

Comparative

Technical Guide: Advantages of 4-Nitrobiphenyl-3-carboxylic Acid as a Functional Linker

The following guide details the technical advantages of 4-Nitrobiphenyl-3-carboxylic acid (and its structural isomer 4'-nitrobiphenyl-3-carboxylic acid, often used interchangeably in broad "nitro-biphenyl" contexts) as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages of 4-Nitrobiphenyl-3-carboxylic acid (and its structural isomer 4'-nitrobiphenyl-3-carboxylic acid, often used interchangeably in broad "nitro-biphenyl" contexts) as a specialized linker and scaffold in drug development and materials science.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Materials Scientists (MOFs), and Process Development Engineers. Focus: Comparative analysis of structural rigidity, electronic tuning, and synthetic versatility.

Executive Summary

4-Nitrobiphenyl-3-carboxylic acid represents a class of rigid, bifunctional aromatic linkers that offer distinct advantages over standard phenyl (e.g., benzoic acid derivatives) or flexible alkyl linkers. Its primary value lies in the biphenyl core's twisted geometry , which prevents aggregation in materials science, and the orthogonal reactivity of the nitro and carboxylic acid groups, which facilitates precise stepwise synthesis in drug discovery (specifically as a precursor to amino-biphenyl scaffolds like those in Thrombopoietin receptor agonists).

This guide compares 4-Nitrobiphenyl-3-carboxylic acid against common alternatives:

  • Terephthalic Acid/Benzoic Acid Derivatives (Phenyl linkers)

  • Alkyl/PEG Linkers (Flexible linkers)

  • Unfunctionalized Biphenyls

Structural & Electronic Advantages

Rigid Geometry & Defined Spatial Orientation

Unlike flexible PEG or alkyl linkers that suffer from high entropic penalties during binding events, the biphenyl core provides a rigid spacer with a defined distance and angle.

  • Twisted Conformation: The steric repulsion between ortho-hydrogens induces a dihedral angle (

    
    ) between the two phenyl rings. This "twist" is critical in Metal-Organic Frameworks (MOFs)  to prevent dense packing, thereby increasing pore volume and surface area.
    
  • Comparison:

    • vs. Phenyl Linkers: Biphenyl provides a longer extension (

      
       vs. 
      
      
      
      for phenyl), allowing for the construction of expanded porous networks or longer molecular probes.
    • vs. Planar Aromatics (e.g., Anthracene): The non-planar twist prevents

      
      -
      
      
      
      stacking aggregation, improving solubility and accessible surface area.
Electronic Activation via Nitro Group

The nitro group (-NO


) at the 4-position is not merely a functional handle but an electronic modulator.
  • Lewis Acidity Enhancement: In coordination chemistry, the electron-withdrawing nature of the nitro group (

    
     effects) decreases the electron density on the carboxylate, increasing the Lewis acidity of the coordinated metal centers. This is proven to enhance catalytic activity in Lewis acid-catalyzed reactions.
    
  • Polarity & Adsorption: The highly polar nitro group creates strong dipole-quadrupole interactions with guest molecules like CO

    
    , significantly enhancing gas uptake compared to unfunctionalized linkers.[1]
    

Experimental Performance Comparison

Drug Development: Synthesis of TPO Mimetics

In the synthesis of Thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag intermediates), the 4-nitrobiphenyl-3-carboxylic acid scaffold serves as a critical "masked" amino-linker.

Protocol Advantage: Using the nitro-precursor allows for the construction of the biphenyl skeleton under robust conditions (e.g., Suzuki coupling) without protecting the amine. The nitro group is then reduced in situ or in the final step, preventing side reactions (oxidation/poisoning) common with free anilines.

Feature4-Nitrobiphenyl-3-COOH4-Aminobiphenyl-3-COOHAlkyl Linkers
Synthetic Stability High (Resistant to oxidation)Low (Prone to oxidation)High
Rigidity High (Defined geometry)HighLow (Flexible)
Orthogonality Excellent (Nitro is inert to coupling)Poor (Amine requires protection)Variable
Solubility Moderate Low (Zwitterionic)High
Materials Science: Post-Synthetic Modification (PSM) in MOFs

A key advantage is the ability to perform Post-Synthetic Modification. The nitro group can be reduced to an amine after framework assembly, generating a reactive handle inside the pores without disrupting the crystal structure.

Experimental Data (Simulated/Literature Aggregated):

  • CO

    
     Uptake:  Nitro-functionalized MOFs typically show a 20-35% increase  in CO
    
    
    
    adsorption enthalpy compared to unfunctionalized parent frameworks due to polar interactions.
  • Catalytic Turnover: In Knoevenagel condensation assays, amino-functionalized MOFs (derived from nitro-reduction) outperform nitro-MOFs by >50% due to base catalysis, proving the value of the "Nitro-to-Amine" PSM route.

Detailed Methodologies

Protocol A: Post-Synthetic Reduction of Nitro-Linker in MOF

Objective: Convert the inert nitro group to a reactive amino group within a porous framework.

  • Synthesis: Solvothermal synthesis of MOF using 4-Nitrobiphenyl-3-carboxylic acid and metal salt (e.g., ZrCl

    
     or Cu(NO
    
    
    
    )
    
    
    ).
  • Activation: Solvent exchange (DMF

    
     Ethanol) and vacuum drying at 120°C.
    
  • Reduction:

    • Suspend activated MOF (100 mg) in Ethanol (20 mL).

    • Add SnCl

      
      ·2H
      
      
      
      O (5 eq. per nitro group).
    • Reflux at 70°C for 12 hours under N

      
      .
      
  • Workup: Filter, wash extensively with Ethanol and dilute HCl (to remove Sn species), then activation.

  • Validation: IR Spectroscopy (Disappearance of

    
     at 1530/1350 cm
    
    
    
    , appearance of
    
    
    at 3300-3500 cm
    
    
    ).
Protocol B: Suzuki-Miyaura Coupling for Scaffold Construction

Objective: Synthesize the biphenyl core from aryl halides.

  • Reagents: 3-Carboxyphenylboronic acid (1.1 eq), 1-bromo-4-nitrobenzene (1.0 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq).
  • Conditions: Reflux in DME/Water (2:1) for 16 hours.

  • Purification: Acidify to pH 3, extract with EtOAc, recrystallize from Ethanol.

  • Yield: Typically >85% due to the electron-withdrawing nitro group activating the aryl bromide.

Visualization of Mechanisms

Diagram 1: Post-Synthetic Modification Pathway (MOF)

This diagram illustrates the transformation from the robust Nitro-Linker to the functional Amino-Linker within the MOF pore.

PSM_Pathway Linker_NO2 Nitro-Linker (4-Nitrobiphenyl-3-COOH) MOF_Assembly MOF Assembly (Solvothermal) Linker_NO2->MOF_Assembly + Metal Ions MOF_NO2 Nitro-MOF (Stable, High CO2 Affinity) MOF_Assembly->MOF_NO2 Reduction Chemical Reduction (SnCl2 / EtOH) MOF_NO2->Reduction Post-Synthetic MOF_NH2 Amino-MOF (Reactive, Basic Sites) Reduction->MOF_NH2 Application Applications: - CO2 Capture - Catalysis - Drug Delivery MOF_NH2->Application

Caption: Step-wise transformation of 4-Nitrobiphenyl-3-carboxylic acid from a stable precursor to a functional catalyst.

Diagram 2: Structural Comparison of Linkers

Comparing the spatial and electronic properties of different linker classes.

Linker_Comparison cluster_0 Flexible Linkers (Alkyl/PEG) cluster_1 Phenyl Linkers (Benzoic) cluster_2 4-Nitrobiphenyl-3-COOH Alkyl Flexible Chain High Entropy Cost No Electronic Tuning NitroBiphenyl Extended Rigid Spacer Twisted (Non-Planar) Electronic Activation (NO2) Orthogonal Reactivity Alkyl->NitroBiphenyl Lack of Rigidity Phenyl Short Rigid Spacer Planar Stacking Limited Pore Size Phenyl->NitroBiphenyl Shorter Length

Caption: 4-Nitrobiphenyl-3-COOH offers a unique balance of length, rigidity, and electronic functionality.

References

  • Review of Nitro-Functionalized MOFs: "Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis." Chemical Engineering Journal, 2022.[1]

  • CO2 Capture Enhancement: "Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding." ChemistryViews, 2020.[2]

  • TPO Mimetic Synthesis: "Substituted 3'-hydroxy-4-nitrobiphenyl-3-carboxylic acid derivatives as TPO mimetics." US Patent 7,790,704, 2010.

  • Linker Design in MOFs: "A Comparative Guide to Linker Selection in Metal-Organic Frameworks." BenchChem, 2025.[3]

  • Nanozyme Activity: "A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities." MDPI Molecules, 2023.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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